Product packaging for 4-bromo-1H-indazole(Cat. No.:CAS No. 186407-74-9)

4-bromo-1H-indazole

Cat. No.: B070932
CAS No.: 186407-74-9
M. Wt: 197.03 g/mol
InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-bromo-1H-indazole is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B070932 4-bromo-1H-indazole CAS No. 186407-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIODOACRIRBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625169
Record name 4-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186407-74-9
Record name 4-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-indazole: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-bromo-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, structure, synthesis, and its role as a versatile building block for bioactive molecules.

Chemical and Physical Properties

This compound is an off-white to yellow or pale red solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][2][3][4]
Molecular Weight 197.03 g/mol [1][3]
Melting Point 160-167 °C[1]
Boiling Point 333.8 ± 15.0 °C (Predicted)[1]
Density 1.770 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 155.7 ± 20.4 °C[1]
Solubility Soluble in hot water.[5] Calculated solubility is 0.0337 mg/mL.[6][5][6]
XLogP3 2.2[1][3]
Appearance Off-white solid[1] / Yellow to pale red solid[2][1][2]
Storage Conditions 2-8°C, in a dry and sealed place.[1][7]

Chemical Structure

This compound consists of a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a bromine atom substituted at the 4-position of the indazole core.[2]

IUPAC Name: this compound[3] SMILES String: C1=CC2=C(C=NN2)C(=C1)Br[3] InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N[3]

Caption: Molecular structure of this compound.

Experimental Protocols

The indazole scaffold is a valuable component in organic synthesis.[8] The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, making this compound a key intermediate.[8][9] Below is a general workflow for the synthesis of bromo-indazole derivatives, illustrating the types of reactions this core structure can undergo.

A common method for synthesizing substituted indazoles involves the cyclization of appropriately substituted anilines.[10] For instance, the synthesis of 5-bromo-1H-indazole can be achieved through the cyclization of 4-bromo-2-methylaniline.[10]

General Synthesis Workflow for a Bromo-Indazole Derivative

G start Substituted Aniline (e.g., 4-bromo-2-methylaniline) step1 Acetylation (e.g., Acetic Anhydride) start->step1 step2 Diazotization & Cyclization (e.g., Isoamyl Nitrite, Reflux) step1->step2 step3 Hydrolysis (e.g., HCl) step2->step3 product Bromo-Indazole Product (e.g., 5-bromo-1H-indazole) step3->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: General workflow for bromo-indazole synthesis.

Detailed Protocol for Synthesis of 4-bromo-1-methyl-1H-indazole:

A representative protocol for the N-methylation of this compound is as follows:

  • Reaction Setup: Mix this compound (1 equivalent) with potassium carbonate (3 equivalents) in acetone (B3395972) (15-30 mL).[11]

  • Stirring: Stir the mixture at room temperature for 30 minutes.[11]

  • Addition of Reagent: Slowly add iodomethane (B122720) (1.2-1.8 equivalents) to the reaction.[11]

  • Reflux: Heat the reaction under reflux conditions for 3-8 hours.[11]

  • Work-up: After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (30 mL).[11]

  • Washing: Wash the organic phase with a saturated saline solution (3 x 15 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product using silica (B1680970) gel column chromatography (eluent: ethyl acetate/cyclohexane or dichloromethane) to yield 4-bromo-1-methyl-1H-indazole.[11]

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of bioactive molecules, making it highly valuable in pharmaceutical research and development.[2]

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs for oncology and neurological disorders.[2] The N-Boc protected version, 1-Boc-4-bromo-1H-indazole, is also a key intermediate in synthesizing novel anti-cancer agents.[12]

  • Kinase Inhibitors: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are critical targets in oncology.[8][13] The indazole core can mimic the adenine (B156593) region of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[8] The bromine atom on the this compound scaffold provides a convenient point for chemical modification through cross-coupling reactions to improve the potency and selectivity of these inhibitors.[8]

  • FtsZ Inhibitors: Derivatives of this compound have been developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a target for new antibacterial agents.[14]

  • Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.[2] For example, it has been studied for its inhibitory effects on bovine milk lactoperoxidase (LPO) enzyme activity.[15]

  • Agrochemicals: It is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]

Logical Relationship in Kinase Inhibitor Development

The development of kinase inhibitors using the this compound scaffold follows a logical progression from the core molecule to a potential drug candidate.

G scaffold This compound (Core Scaffold) reaction Chemical Modification (e.g., Suzuki Coupling at Br position) scaffold->reaction library Compound Library (Diverse Derivatives) reaction->library screening Biological Screening (e.g., Kinase Inhibition Assays) library->screening sar Structure-Activity Relationship (SAR) Optimization screening->sar candidate Lead Compound / Drug Candidate sar->candidate

References

Synthesis and Characterization of 4-Bromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The document details a plausible synthetic route, experimental protocols, and extensive characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the bromination of an appropriate aniline (B41778) precursor, followed by diazotization and intramolecular cyclization. A likely synthetic pathway starts from 2-methyl-3-nitroaniline.

Synthetic Pathway

The overall synthetic scheme involves the diazotization of a 3-bromo-2-methylaniline (B1266185) intermediate, which is then cyclized to form the indazole ring.

synthesis_workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Cyclization cluster_purification Purification A 3-Bromo-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl    0-5 °C   C This compound B->C  Heat or  Neutralization   D Crude Product C->D  Reaction  Workup   E Pure this compound D->E  Recrystallization or  Column Chromatography   logical_relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Conclusion Start Starting Material (3-Bromo-2-methylaniline) Reaction Chemical Transformation (Diazotization & Cyclization) Start->Reaction Crude Crude Product Reaction->Crude Purified Purified Product Crude->Purified Structure Structural Elucidation (NMR, MS) Purified->Structure Purity Purity Assessment (HPLC, Melting Point) Purified->Purity Properties Physicochemical Properties Structure->Properties Purity->Properties Final Confirmed Structure & Purity of This compound Properties->Final

Spectroscopic Profile of 4-bromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of this compound (C₇H₅BrN₂) is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.20br s-N-H
8.15s-H-3
7.55d8.4H-7
7.35d7.2H-5
7.15t7.8H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
140.5C-7a
134.0C-3
127.9C-5
123.5C-6
122.8C-3a
112.5C-7
109.8C-4

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900BroadN-H stretch
1620MediumC=C aromatic stretch
1510StrongAromatic ring stretch
1450StrongAromatic ring stretch
800StrongC-H out-of-plane bend
750StrongC-Br stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
195.9 / 197.9~100 / ~98[M]⁺ / [M+2]⁺ (presence of Br)
117.0High[M - Br]⁺
90.0Medium[C₆H₄N]⁺

Experimental Protocols

The data presented in this guide are obtained through standardized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/0.5 mL. The solution is transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is employed. For the KBr method, a small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

The Rising Therapeutic Potential of 4-Bromo-1H-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its halogenated derivatives, 4-bromo-1H-indazole has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the burgeoning research into the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate further exploration and innovation in this promising field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[1]

Kinase Inhibition: A Primary Mechanism

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine (B94841) core of ATP and interact with the hinge region of the kinase active site.[5] The strategic placement of a bromine atom at the 4-position offers a valuable handle for synthetic modifications to enhance potency and selectivity.[4][5]

Polo-like Kinase 4 (PLK4) Inhibition: Overexpression of PLK4, a key regulator of centriole duplication, is implicated in several cancers.[1][6] Indazole-based compounds have been developed as potent PLK4 inhibitors. For instance, compound C05, an indazole-based derivative, exhibited a high inhibition rate of 87.45% for PLK4 and demonstrated superior antiproliferative activity against MCF-7 breast cancer cells compared to the positive control.[6]

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells.[7] A series of 3-substituted 1H-indazoles were investigated for their IDO1 inhibitory efficacy, with some derivatives showing IC50 values in the nanomolar range.[8] Notably, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was found to remarkably suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in hypopharyngeal carcinoma cells.[7]

The following table summarizes the anticancer activity of selected this compound derivatives.

Compound IDTargetCancer Cell LineActivity (IC50)Reference
2f Not SpecifiedA549, HepG2, MCF-7, 4T10.23–1.15 μM[9][10]
5i BRD4Not Specified60 nM[11]
C05 PLK4IMR-32, MCF-7, H4600.948, 0.979, 1.679 µM[6][12]
Compound 7 IDO1FaDu, YD-15, MCF7Concentration-dependent suppression[7]
Compound 120 IDO1Not Specified5.3 μM[8]

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, this compound derivatives are emerging as a promising class of antimicrobial agents.

FtsZ Inhibition: Disrupting Bacterial Cell Division

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[13] A series of this compound derivatives have been synthesized and evaluated as FtsZ inhibitors.[13] These compounds displayed notable antibacterial activity, particularly against Gram-positive bacteria.[13] For instance, compounds 12 and 18 were 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus.[13] Compound 9 exhibited the best activity against penicillin-susceptible Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[13]

The table below details the antimicrobial activity of key this compound derivatives.

Compound IDTargetBacterial StrainActivity (MIC)Reference
Compound 9 FtsZS. pyogenes PS4 µg/mL[13]
Compound 12 FtsZPenicillin-resistant S. aureusMore potent than 3-MBA[13]
Compound 18 FtsZPenicillin-resistant S. aureusMore potent than 3-MBA[13]
Compound 2 Not SpecifiedE. faecalis64-128 µg/mL[14]
Compound 3 Not SpecifiedE. faecalis64-128 µg/mL[14]
Compound 5 Not SpecifiedS. aureus, S. epidermidis64-128 µg/mL[14]

Experimental Protocols

To aid in the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)
  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

  • Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will result in the precipitation of a white solid.

  • Filter and dry the solid to obtain the intermediate 6-bromo-3-iodo-1H-indazole.[10]

In Vitro Antiproliferative Activity Assay (MTT Assay)
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Antimicrobial Susceptibility Testing (Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 1.5 × 10^8 CFU/mL).[14]

  • Compound Dilution: Prepare serial 2-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO), with concentrations typically ranging from 1 to 256 µg/mL.[14]

  • Incubation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compounds. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for inhibitor discovery.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Indazole_Inhibitor This compound Derivative (e.g., C05) Indazole_Inhibitor->PLK4

Caption: Simplified PLK4 signaling pathway and its inhibition.

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization Start This compound Modification Chemical Modification Start->Modification Library Compound Library Modification->Library Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay Hit_ID Hit Identification Cell_Based_Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for kinase inhibitor discovery.

Conclusion

The diverse biological activities of this compound derivatives, particularly in the realms of oncology and infectious diseases, underscore their significant therapeutic potential. The versatility of the this compound scaffold allows for extensive synthetic modifications, paving the way for the development of next-generation inhibitors with enhanced potency and selectivity. This guide provides a foundational resource for researchers to build upon, with the ultimate goal of translating these promising compounds into clinically effective treatments.

References

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 4-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring with a bromine substituent at the 4-position, serves as a versatile scaffold in the design of novel therapeutic agents. The electronic properties conferred by the bromine atom and the indazole nucleus make it a valuable building block for developing compounds with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this compound, supplemented with detailed experimental protocols and physicochemical data to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.[1]

PropertyValueSource
Molecular Formula C₇H₅BrN₂PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
Melting Point 160-165 °CSigma-Aldrich
Boiling Point (Predicted) 333.8 ± 15.0 °CECHEMI
Density (Predicted) 1.770 ± 0.06 g/cm³ECHEMI
XLogP3 2.2PubChem[1]
Topological Polar Surface Area (TPSA) 28.7 ŲPubChem[1]
CAS Number 186407-74-9Sigma-Aldrich

Historical Context and Discovery

While the parent indazole ring system was first synthesized by Emil Fischer in 1883, the precise date and the researchers responsible for the initial discovery and synthesis of this compound are not well-documented in readily available literature. However, based on the established chemistry of indazole synthesis, it is highly probable that its first preparation followed the general principles of diazotization and cyclization of an appropriately substituted aniline (B41778) precursor.

The classical approach to synthesizing the indazole core involves the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. For this compound, the logical precursor would be 3-bromo-2-methylaniline. This method, a variation of the Jacobson indazole synthesis, would involve the diazotization of the amine followed by an intramolecular cyclization to form the pyrazole ring.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved, with modern methods offering improved yields and milder reaction conditions. A common and effective approach involves the diazotization of 3-bromo-2-methylaniline. While a specific historical protocol for the parent compound is elusive, a modern, analogous three-step synthesis for a related compound, 5-bromo-4-fluoro-1H-indazole, is well-documented and provides a representative experimental procedure.[2]

Representative Modern Synthesis: A Three-Step Approach

This synthesis involves bromination of a substituted aniline, followed by a ring-closure reaction via diazotization, and a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deprotection A 3-Fluoro-2-methylaniline (B146951) B 4-Bromo-3-fluoro-2-methylaniline (B2806307) A->B NBS, Acetonitrile C 1-(5-Bromo-4-fluoro-1H- indazol-1-yl)ethanone B->C 1. Toluene, Ether, Acetic Acid 2. Isoamyl sulfite (B76179) D 5-Bromo-4-fluoro-1H-indazole C->D Methanol, Water, NaOH

A representative three-step synthesis of a bromo-indazole derivative.
Experimental Protocols

The following protocols are adapted from a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole and are illustrative of the synthesis of this compound from 3-bromo-2-methylaniline.[2]

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

  • Reaction Setup: In a 3L four-necked flask, dissolve 50g of 3-fluoro-2-methylaniline in 0.75L of acetonitrile.

  • Bromination: Cool the solution to below 10°C and add 78.3g of N-bromosuccinimide in portions.

  • Reaction Monitoring: Maintain the temperature at -10°C and react for 1 hour. Monitor the reaction completion using thin-layer chromatography.

  • Work-up: Add 50g of sodium bisulfite and continue stirring for 10 minutes. Adjust the pH to 9 with sodium hydroxide (B78521).

  • Extraction and Purification: Extract the mixture with ethyl acetate (B1210297) (2 x 1L). Dry the combined organic phases over anhydrous sodium sulfate (B86663) and concentrate to dryness. Add 500mL of cyclohexane (B81311) to precipitate impurities. Filter the mixture and rinse the filter cake with 500mL of cyclohexane to obtain 4-bromo-3-fluoro-2-methylaniline.

Step 2: Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • Reaction Setup: In a 1L four-necked flask, dissolve 20.4g of 4-bromo-3-fluoro-2-methylaniline in 200mL of toluene.

  • Diazotization and Cyclization: Heat the solution to 90°C and add 23g of ether dropwise, followed by stirring for 30 minutes. Add 7.8g of acetic acid, then raise the temperature to 110°C. Add 15.2g of isoamyl sulfite dropwise and maintain the reaction at 110°C for 5 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the mixture to dryness. Triturate the residue with 200mL of methanol, filter, and dry the filter cake to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole

  • Reaction Setup: In a 5L reaction flask, mix 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with 0.5L of methanol, followed by the addition of 0.5L of water.

  • Deprotection: Under magnetic stirring, add a solution of 41.3g of sodium hydroxide in 1L of water to the reaction flask.

  • Reaction and Work-up: Stir the reaction at room temperature for 12 hours. Monitor for completion by thin-layer chromatography. Add 1L of water and continue stirring for 30 minutes.

  • Isolation: Filter the mixture, wash the filter cake with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The indazole moiety is a known pharmacophore that can interact with various biological targets, and the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the generation of diverse chemical libraries for high-throughput screening.

Derivatives of this compound have been investigated for their potential as:

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase domain.

  • Anticancer Agents: Bromo-indazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.

  • Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with activity against a range of pathogens.

Signaling_Pathway cluster_0 Drug Development Pipeline cluster_1 Therapeutic Targets A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Diverse Chemical Library B->D C->D E High-Throughput Screening D->E F Lead Compound E->F G Kinases F->G H Cancer Cells F->H I Microbes/Viruses F->I

References

The Strategic Role of 4-bromo-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-1H-indazole scaffold has emerged as a privileged fragment in contemporary drug discovery, prized for its synthetic versatility and its ability to form key interactions with a range of biological targets. This technical guide provides an in-depth analysis of the this compound core, detailing its chemical properties, synthesis, and its application in the development of therapeutic agents, with a particular focus on kinase inhibitors, neuroactive compounds, and modulators of protein-protein interactions.

Core Properties of this compound

The physicochemical properties of this compound underpin its utility as a versatile building block in medicinal chemistry. The presence of the bromine atom at the 4-position provides a crucial handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of drug-like properties.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Melting Point 160-165 °C
SMILES Brc1cccc2[nH]ncc12
InChI Key KJIODOACRIRBPB-UHFFFAOYSA-N

Synthesis and Functionalization

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic routes have been developed to access this important scaffold and its analogs.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole (A Representative Protocol)

A common method for the synthesis of a brominated indazole scaffold involves the cyclization of a substituted aniline. The following protocol describes the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline[1]:

  • Acetylation: A flask containing 4-bromo-2-methylaniline (B145978) (95.0 g) in chloroform (B151607) (0.70 L) is treated with acetic anhydride (B1165640) (0.109 L) at a temperature below 40°C. The solution is stirred for 50 minutes.

  • Cyclization: Potassium acetate (B1210297) (14.6 g) and isoamyl nitrite (B80452) (0.147 L) are added to the reaction mixture. The solution is refluxed at 68°C for 20 hours.

  • Work-up: After cooling to 25°C, the volatile components are removed under vacuum. Water is added, and an azeotropic distillation is performed.

  • Hydrolysis: Concentrated hydrochloric acid (500 mL total) is added, and the mixture is heated to 50-55°C.

  • Isolation: After cooling to 20°C, the pH is adjusted to 11 with 50% sodium hydroxide. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered through a silica (B1680970) gel pad. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole[1].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom on the indazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Reaction Setup: In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.) in a 4:1 mixture of 1,4-dioxane (B91453) and water.[2]

  • Reaction Conditions: The vial is sealed and heated in a microwave reactor to 140°C for a specified time (e.g., 40 minutes).[3][4]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[3]

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The this compound fragment provides a strategic starting point for the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Targeting the VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several indazole-based compounds have been developed as potent inhibitors of VEGFRs.

Below is a diagram illustrating the key components of the VEGFR signaling pathway that can be targeted by this compound-derived inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition

Caption: VEGFR Signaling Pathway Inhibition by this compound Derivatives.

Quantitative Data: VEGFR Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Motesanib (AMG-706)VEGFR1, VEGFR2, VEGFR32, 3, 6[5]
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Selleckchem Data
TelatinibVEGFR2, VEGFR33, 4Selleckchem Data
Compound 10VEGFR-216[6]
Compound 37VEGFR-20.73[6]
Compound 38VEGFR-21.4[6]
Compound 39VEGFR-21.6[6]
Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis. The this compound scaffold has been successfully employed to develop potent and selective inhibitors of PLK4.

The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition can disrupt this process in cancer cells.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Phosphorylation & Activation Aneuploidy Aneuploidy & Genomic Instability Centriole_Dup->Aneuploidy Dysregulation leads to Cancer_Progression Cancer Progression Aneuploidy->Cancer_Progression Inhibitor This compound Derivative Inhibitor->PLK4 Inhibition

Caption: PLK4 Signaling and Inhibition in Cancer.

Quantitative Data: PLK4 Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cellular IC₅₀ (µM) (Cell Line)Reference
CFI-400945PLK42.8N/A[7]
CFI-400437PLK40.6N/A[7]
CentrinonePLK42.7N/A[7]
K22PLK40.11.3 (MCF-7)[7]
C05PLK4< 0.10.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460)[8]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors from a this compound fragment library follows a structured workflow, from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Cell_Assays Cellular Assays (Target Engagement & Efficacy) Lead_Opt->Cell_Assays In_Vivo In Vivo Efficacy & Safety Studies Cell_Assays->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A typical workflow for kinase inhibitor discovery.

Emerging Applications

Beyond kinase inhibition, the this compound scaffold is being explored for its potential in other therapeutic areas.

Neuroactive Compounds

The indazole core is a feature in compounds being investigated for neurological disorders. Research has explored the potential of indazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as GSK-3.[9] The development of specific this compound-based compounds for these indications is an active area of research.[10][11]

Inhibitors of Protein-Protein Interactions (PPIs)

The unique three-dimensional structure of indazole derivatives makes them attractive scaffolds for the design of small molecules that can disrupt protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. The this compound fragment can be elaborated to present functionalities that mimic the key "hotspot" residues at the interface of two interacting proteins. For instance, novel 4-phenyl-1H-indazole derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy, with one compound exhibiting an IC₅₀ of 189.6 nM.[12]

Conclusion

The this compound core represents a highly valuable and versatile fragment in modern drug discovery. Its synthetic tractability, coupled with its ability to engage with a diverse range of biological targets, has led to its incorporation into numerous potent and selective therapeutic candidates. The detailed experimental protocols and compiled biological data presented in this guide are intended to facilitate further research and innovation in the field of indazole-based drug discovery, ultimately contributing to the development of new medicines for a variety of diseases.

References

The Indazole Scaffold: A Technical Guide to the Predicted Biological Activities of Bromo- and Amino-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system, has solidified its status as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and versatile substitution patterns have enabled the creation of numerous derivatives with significant biological activities. This is largely due to the indazole core's ability to act as a bioisostere for endogenous structures like purines and indoles, allowing it to form high-affinity interactions with multiple biological targets. Among the vast library of derivatives, bromo- and amino-substituted indazoles are particularly prominent, serving as crucial pharmacophores or versatile synthetic intermediates in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the predicted and validated biological activities of bromo- and amino-indazoles, with a focus on their anticancer and antimicrobial potential. It consolidates quantitative data from key studies, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.

Predicted Biological Activities

Based on extensive research into structurally similar analogs, the primary therapeutic applications for bromo- and amino-indazoles are predicted to be in oncology and infectious diseases.

Anticancer Activity

The indazole nucleus is a cornerstone of many anticancer agents, including several FDA-approved drugs like Pazopanib and Axitinib. Their mechanism of action is multifaceted, primarily revolving around the inhibition of key enzymes and pathways that control cell growth, proliferation, and survival.

a) Kinase Inhibition: The most significant anticancer mechanism for indazole derivatives is the inhibition of protein kinases. Kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers. The indazole scaffold's structural similarity to the adenine (B156593) ring of ATP allows it to effectively compete for the ATP-binding site in the kinase hinge region, a conserved feature across many kinases. The nitrogen atoms of the indazole ring form key hydrogen bonds within this pocket, anchoring the inhibitor. Bromo- and amino-substituents provide crucial vectors for synthetic modification, enabling the optimization of potency and selectivity against specific kinase targets.

Key kinase families targeted by indazole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): This includes Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting these kinases, indazole compounds can stifle tumor growth and metastasis.

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Overexpression of PLK4 is linked to aneuploidy and tumorigenesis. Bromo- and amino-indazole derivatives have been developed as potent and selective PLK4 inhibitors.

  • PI3K/AKT/mTOR Pathway: This signaling pathway is one of the most commonly activated pathways in cancer, regulating cell growth, proliferation, and survival. Several 3-amino-1H-indazole derivatives have been shown to target and inhibit this pathway, leading to cell cycle arrest and apoptosis.

  • Other Kinases: The indazole scaffold has been incorporated into inhibitors of a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

b) Induction of Apoptosis and Cell Cycle Arrest: Beyond direct enzyme inhibition, many indazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This disruption of the delicate balance controlling cell survival leads to the selective elimination of cancer cells. Furthermore, by interfering with kinases like PLK4 and CDKs, these compounds can cause arrest at various phases of the cell cycle, preventing cancer cell replication.

c) Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in suppressing the immune system within the tumor microenvironment. It catalyzes the rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of toxic metabolites that impair T-cell function. As a bioisostere of tryptophan's indole (B1671886) ring, the indazole scaffold has been successfully used to design potent IDO1 inhibitors, representing a promising strategy in cancer immunotherapy.

Antimicrobial Activity

Substituted indazoles have also demonstrated a broad range of antimicrobial activities. Halogen-substituted derivatives, in particular, have shown potential as both antibacterial and antifungal agents. Studies have reported significant activity of indazole compounds against various bacterial strains, including Bacillus subtilis and Escherichia coli, and fungal species like Candida albicans. The precise mechanism is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Data Summary

The following tables summarize the biological activity of various bromo- and amino-indazole derivatives from published literature, providing benchmarks for potency.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole Derivatives

Compound/Drug Name Target Kinase(s) IC₅₀ (nM) Reference
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R 3, 4, 3, 4
Pazopanib VEGFRs, PDGFRs, c-KIT 10 - 84

|

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 4-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 4-bromo-1H-indazole, a valuable building block in medicinal chemistry and drug development. The methods outlined below are based on established synthetic strategies, offering pathways to this important scaffold.

Introduction

The indazole core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide array of biological activities. The specific substitution pattern on the indazole ring is crucial for its biological function, making regioselective synthesis a critical aspect of drug discovery. This compound serves as a key intermediate, allowing for further functionalization through cross-coupling reactions to generate diverse libraries of potential drug candidates. This document details two primary regioselective methods for the synthesis of this compound: the cyclization of a pre-brominated aniline (B41778) precursor and the Sandmeyer reaction of 4-amino-1H-indazole.

Method 1: Synthesis via Cyclization of 3-bromo-2-methylaniline (B1266185)

This approach involves the diazotization and subsequent intramolecular cyclization of 3-bromo-2-methylaniline. This method builds the indazole ring from a readily available, appropriately substituted aniline, ensuring the regioselective placement of the bromine atom at the 4-position.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylaniline (if not commercially available)

A common method for the synthesis of 3-bromo-2-methylaniline is the bromination of 2-methylaniline followed by separation of the desired isomer.

Step 2: Diazotization and Cyclization to this compound

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (B80452) (1.0-1.2 equivalents) in concentrated sulfuric acid or water and add it dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete diazotization. The reaction is then typically warmed to room temperature or gently heated to facilitate cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica (B1680970) gel.

Method 2: Synthesis via Sandmeyer Reaction of 4-amino-1H-indazole

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, 4-amino-1H-indazole is converted to the corresponding diazonium salt, which is then treated with a bromide source to yield this compound. This method is particularly useful if 4-amino-1H-indazole is readily available.

Experimental Protocol
  • Diazotization of 4-amino-1H-indazole:

    • Suspend 4-amino-1H-indazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.0-1.2 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr.

    • Cool the CuBr solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

    • The reaction mixture can be gently heated to ensure completion.

    • The crude product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Cyclization 3-bromo-2-methylanilineSodium nitrite, Acetic acidAcetic acid / Chloroform0-252-4Moderate to Good>95 (after purification)
Sandmeyer 4-amino-1H-indazoleSodium nitrite, HBr, CuBrWater / HBr0-252-3Good to Excellent>98 (after purification)

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Method 1: Synthesis via Cyclization of 3-bromo-2-methylaniline

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-bromo-2-methylaniline 3-bromo-2-methylaniline Diazotization Diazotization (0-5 °C) 3-bromo-2-methylaniline->Diazotization 1. NaNO2 NaNO₂ NaNO2->Diazotization AcOH CH₃COOH AcOH->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization 2. Workup Aqueous Work-up & Neutralization Cyclization->Workup 3. Purification Purification (Recrystallization or Chromatography) Workup->Purification 4. This compound This compound Purification->this compound 5.

Application Notes and Protocols for N-Alkylation of 4-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a pivotal reaction in medicinal chemistry, as the substituent on the nitrogen atom significantly influences the pharmacological profile of the resulting compounds. However, the presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring often leads to a mixture of regioisomers, complicating synthesis and purification. This document provides detailed protocols for the regioselective N-alkylation of 4-bromo-1H-indazole, a common scaffold in drug discovery.

The regioselectivity of indazole alkylation is governed by a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions such as the choice of base and solvent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.[3][4] Conversely, kinetic control can often lead to the preferential formation of the N-2 isomer.[4]

Factors Influencing Regioselectivity:

  • Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a well-established method for achieving high N-1 selectivity.[1][2][3] The use of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1]

  • Substituents: The electronic and steric nature of substituents on the indazole ring can significantly influence the N-1/N-2 ratio. For instance, certain substituents at the C-7 position can promote N-2 selectivity.[1][2]

  • Alkylating Agent: The nature of the electrophile also plays a role. While simple alkyl halides are commonly used, other reagents can offer different selectivities.

  • Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are generally the more thermodynamically stable isomers.[4] Reactions that allow for equilibration, for example, through longer reaction times or specific electrophiles, tend to favor the N-1 product.[3][4]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for the selective formation of the N-1 alkylated product of this compound. The use of NaH in THF is a robust method for achieving high N-1 regioselectivity.[1][2][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-1 alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide

This method is a more classical approach and may result in a mixture of N-1 and N-2 isomers, which would then require separation.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Add the alkyl halide (1.2 equiv) to the suspension.

  • Stir the mixture at room temperature or heat if necessary (e.g., 50-80 °C) overnight. Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of substituted indazoles under various conditions, highlighting the regioselectivity.

Indazole SubstrateBaseSolventAlkylating AgentTemp. (°C)Time (h)N-1:N-2 RatioYield (%)Reference
1H-IndazoleNaHTHFn-Pentyl bromide0 → 5024>99:189[5]
1H-IndazoleCs₂CO₃1,4-Dioxanen-Pentyl bromidert16-0[5]
1H-Indazole-THFn-Pentanol, DBAD, PPh₃0 → rt21:2.958 (N-2)[5]
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneMethyl tosylate902>95:590[6]
3-Bromo-1H-indazoleNaHTHFn-Pentyl bromidert---[7]

Mandatory Visualization

G General Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, base, and anhydrous solvent start->reagents add_alkyl Add alkylating agent reagents->add_alkyl reagents->add_alkyl stir Stir at specified temperature add_alkyl->stir add_alkyl->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor stir->monitor quench Quench reaction monitor->quench monitor->quench extract Extract with organic solvent quench->extract quench->extract dry Dry and concentrate extract->dry extract->dry purify Purify by column chromatography dry->purify dry->purify end End purify->end purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis and Antibacterial Screening of 4-Bromo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Indazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, 4-bromo-1H-indazole serves as a crucial scaffold for the synthesis of compounds with potent antibacterial properties. This document provides detailed protocols for the synthesis of N-substituted this compound derivatives and their subsequent evaluation for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the in vitro antibacterial activity of a series of synthesized this compound derivatives against various Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits visible bacterial growth.

Compound IDS. aureus (ATCC 29213)S. aureus (Penicillin-Resistant)S. epidermidisS. pyogenes (Penicillin-Susceptible)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
9 >128>128>1284>128>128
12 3221664>128>128
18 2248>128>128
Ciprofloxacin 0.5--2--
Oxacillin Sodium ---8--

Data adapted from a study on novel this compound derivatives as FtsZ inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common strategy for derivatization.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/cyclohexane or dichloromethane)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1-2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) to the mixture.

  • Continue stirring the reaction mixture at room temperature, or heat if necessary, and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 alkylated isomers and obtain the desired pure derivative.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for assessing the in vitro antibacterial activity of the synthesized compounds.[2][3]

Materials:

  • Synthesized this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3]

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative/sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N-Alkylated this compound Start Start with This compound Reactants Add K2CO3 and Alkyl Halide in DMF Start->Reactants Reaction Stir at Room Temp (or Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated Derivative Purification->Product

Caption: General workflow for the synthesis of N-alkylated this compound derivatives.

MIC_Assay_Workflow cluster_mic Broth Microdilution MIC Assay Protocol Prep_Compound Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth & Determine MIC Incubate->Read_MIC

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Bromination of 1H-Indazole

This document provides detailed procedures for the bromination of 1H-indazole, a critical process for the synthesis of various pharmaceutical intermediates and biologically active compounds. The indazole core is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it through bromination is a key synthetic tool.

Introduction

Indazole, a bicyclic aromatic heterocycle, can undergo electrophilic substitution reactions. Bromination is a common method to introduce a bromine atom onto the indazole ring, which can then serve as a handle for further chemical modifications. The position of bromination on the 1H-indazole ring is highly dependent on the reaction conditions and the substituents already present on the ring. Common brominating agents include N-Bromosuccinimide (NBS), liquid bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction solvent, temperature, and presence of a catalyst can all influence the regioselectivity and yield of the reaction. For instance, direct bromination of 1H-indazole often occurs at the C3 position.

Data Presentation: Comparison of Bromination Methods

The following table summarizes various methods for the bromination of 1H-indazole and its derivatives, providing a comparison of reagents, conditions, and outcomes.

Starting MaterialBrominating AgentSolvent(s)Base/CatalystTemperatureTimeProductYieldReference
1H-IndazoleDBDMHEthanol (B145695)Na₂CO₃40 °C (Ultrasound)30 min3-Bromo-1H-indazoleHigh (not specified)[1]
5-Nitro-1H-indazoleBromine solutionDMF--5 °C to 40 °C12 hours3-Bromo-5-nitro-1H-indazole95%[2]
4-Nitro-1H-indazoleBromineAcetic acid, ChloroformSodium acetate (B1210297)< 25 °C2 hours3-Bromo-4-nitro-1H-indazole92%[3]
Indazole-3-carboxylic acidBromineGlacial acetic acid-90 °C16 hours5-Bromo-1H-indazole-3-carboxylic acid87.5%[4]
4-Nitro-1H-indazoleN-Bromosuccinimide (NBS)Acetonitrile-Reflux1.5 hours6-Bromo-4-nitro-1H-indazoleNot specified[5]

Experimental Protocols

Two detailed protocols for the bromination of indazole derivatives are provided below. The first is a modern, efficient ultrasound-assisted method for the C3-bromination of 1H-indazole. The second is a procedure for the synthesis of 3-bromo-5-nitro-1H-indazole.

Protocol 1: Ultrasound-Assisted C3-Bromination of 1H-Indazole with DBDMH

This protocol describes an efficient and rapid method for the bromination of 1H-indazole at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[1]

Materials and Reagents:

  • 1H-Indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Ultrasonic bath (40 kHz/50 W)

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a round-bottom flask, add 1H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and sodium carbonate (0.4 mmol).

  • Add ethanol (2.0 mL) to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 40 °C for 30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the desired 3-bromo-1H-indazole.[6]

Protocol 2: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol details the synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole using a bromine solution in DMF.[2]

Materials and Reagents:

  • 5-Nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-dimethylformamide (DMF)

  • Water

  • Ethanol

  • Activated carbon

  • EDTA (ethylenediamine tetraacetic acid)

Equipment:

  • Three-necked reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

  • Thermometer

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500 mL of N,N-dimethylformamide (DMF) to the flask and begin stirring.

  • Cool the reaction mixture to -5 °C.[2]

  • Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5 °C. After the addition is complete, keep the reaction at 0 to -5 °C for 1 hour.[2]

  • Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.[2]

  • After the reaction is complete, pour the mixture into 2500 mL of ice water. A solid will precipitate.

  • Filter the crude product.

  • For purification, transfer the crude product to a 500 mL flask and add a mixture of 250 mL of water and 200 mL of ethanol.

  • Heat the mixture to reflux until the solid completely dissolves.

  • Add 1.5g of activated carbon and 1g of EDTA, and reflux for an additional 30 minutes.[2]

  • Hot filter the solution to remove the activated carbon.

  • Cool the filtrate to below 5 °C and stir for 90 minutes to allow for complete crystallization.

  • Filter the crystals to obtain the final product, 3-bromo-5-nitro-1H-indazole.

  • Dry the product. The expected yield is approximately 95%.[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the bromination of 1H-indazole, followed by purification.

experimental_workflow Experimental Workflow for Bromination of 1H-Indazole reagents 1. Reagent Preparation - 1H-Indazole - Brominating Agent (e.g., DBDMH, Br₂) - Solvent (e.g., Ethanol, DMF) - Base/Catalyst (if required) reaction 2. Reaction Setup - Combine reagents in flask - Set temperature and atmosphere reagents->reaction bromination 3. Bromination Reaction - Stirring / Ultrasound - Monitor by TLC reaction->bromination workup 4. Reaction Work-up - Quenching (if necessary) - Solvent removal bromination->workup purification 5. Purification - Column Chromatography or - Recrystallization workup->purification analysis 6. Product Analysis - NMR, MS, IR - Yield determination purification->analysis

General workflow for the bromination of 1H-indazole.

Purification and Characterization

Purification:

The purification of bromo-indazole derivatives can be challenging due to the potential for isomer formation and similar polarities of the product and starting material.[7]

  • Column Chromatography: This is a frequently used and effective method for separating isomers and purifying the desired product. A silica gel column with a gradient elution system, such as ethyl acetate in hexane, is commonly employed.[7] Careful monitoring with Thin Layer Chromatography (TLC) is essential to collect the pure fractions.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, particularly for large-scale synthesis.[5][8] Experimenting with different solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane may be necessary to find the optimal conditions.[7]

  • Trituration: Stirring the crude product in a cold, non-polar solvent like hexane can sometimes induce precipitation of the desired compound, leaving more soluble impurities behind.[7]

Characterization:

The synthesized bromo-indazole should be characterized using various spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and confirming the position of the bromine atom. The chemical shifts and coupling constants of the aromatic protons provide significant structural information.[9][10]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in a roughly 1:1 ratio), which is a clear indicator of successful bromination.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[9]

References

Application Notes and Protocols: The Role of 4-Bromo-1H-indazole in the Synthesis of Potent PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation and overexpression of PLK4 are implicated in the tumorigenesis of various cancers, including breast, lung, and colorectal cancer, by promoting centrosome amplification and aneuploidy.[3][4] This has established PLK4 as a promising therapeutic target for the development of novel anticancer agents. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and 4-bromo-1H-indazole, in particular, serves as a versatile building block for the synthesis of potent and selective PLK4 inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PLK4 inhibitors derived from this compound.

Data Presentation

The following table summarizes the in vitro potency of exemplary indazole-based PLK4 inhibitors.

CompoundPLK4 IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference(s)
CFI-400945 2.8N/AN/A[6][7]
Compound K22 0.1MCF-7 (Breast Cancer)1.3[6][7]
Compound C05 < 0.1IMR-32, MCF-7, H4600.948, 0.979, 1.679[3][8]
Axitinib 6.5N/AN/A[6]
Centrinone 2.7N/AN/A[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PLK4 signaling pathway in centriole duplication and a general workflow for the synthesis and evaluation of PLK4 inhibitors.

PLK4_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase PLK4_recruitment PLK4 Recruitment to Centriole PLK4_activation PLK4 Activation PLK4_recruitment->PLK4_activation Centriole_duplication Centriole Duplication PLK4_activation->Centriole_duplication Cell_cycle_arrest Cell Cycle Arrest & Apoptosis Spindle_assembly Mitotic Spindle Assembly Centriole_duplication->Spindle_assembly Chromosome_segregation Chromosome Segregation Spindle_assembly->Chromosome_segregation PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4_activation PLK4_Inhibitor:e->Cell_cycle_arrest:w

Simplified PLK4 signaling pathway in centriole duplication.

experimental_workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibitor PLK4 Inhibitor Candidate Purification->Inhibitor Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Preclinical Candidate Lead_Optimization->End

Workflow for kinase inhibitor discovery.

Experimental Protocols

Protocol 1: Synthesis of Indazole-Based PLK4 Inhibitors via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many indazole-based PLK4 inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against PLK4 using a competitive binding assay format.[4][9]

Materials:

  • Recombinant human PLK4 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Test compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the kinase buffer to the final desired concentrations.

  • Reagent Preparation: Prepare 2X solutions of the PLK4 enzyme/Eu-anti-Tag antibody mixture and a 4X solution of the Kinase Tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol describes a method to evaluate the effect of a PLK4 inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H460)

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to vehicle-treated control cells. Determine the IC50 value by fitting the dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of potent and selective PLK4 inhibitors. The synthetic and biological protocols provided herein offer a framework for the discovery and characterization of novel therapeutic agents targeting PLK4 for the treatment of cancer. The continued exploration of the indazole scaffold holds significant promise for the development of next-generation anticancer drugs.

References

Functionalization of the 4-Bromo-1H-Indazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 4-bromo-1H-indazole scaffold, a crucial building block in medicinal chemistry. The protocols detailed below offer step-by-step guidance for key transformations, and the accompanying data and diagrams are intended to facilitate research and development in this area.

The 1H-indazole core is a prominent feature in numerous biologically active compounds, including several FDA-approved drugs. Functionalization at the C4 position is a key strategy for modulating the pharmacological activity of these molecules. The bromine atom at this position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Key Methodologies and Applications

The functionalization of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their mild reaction conditions, broad substrate scope, and high tolerance of various functional groups. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of amino moieties.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between the indazole and terminal alkynes.

  • Heck Coupling: For the introduction of vinyl groups.

Derivatives of the this compound scaffold have shown significant potential in drug discovery, particularly as inhibitors of protein kinases and bacterial cell division proteins.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for the key cross-coupling reactions of bromo-indazoles and related heterocyclic compounds.

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles and Analogs

EntryBromo-HeterocycleCoupling Partner (Boronic Acid/Ester)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O140485
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)-K₂CO₃DME80295
33-bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃DMF120 (MW)0.3385
47-bromo-4-amido-1H-indazolePhenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O1402 (MW)82

Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles

EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-bromo-1H-imidazoleAnilinePd₂(dba)₃ (1)tBuBrettPhos (2)LHMDSTHFRT1287
24-bromo-1H-pyrazoleMorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1002485
31-benzyl-4-bromo-1H-pyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)0.1760
44-bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)0.1767

Table 3: Sonogashira Coupling of Bromo-Indazoles and Analogs

EntryBromo-HeterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-1-tosyl-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF704885
21-benzyl-4-bromo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (3)Et₃NDMF701292
34-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601295
44-iodotoluenePhenylacetylenePd on alumina (B75360) (5%)Cu₂O on alumina (0.1%)-THF-DMA7572<2 (batch)

Table 4: Heck Coupling of Bromo-Indazoles

EntryBromo-IndazoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEADMF1202475
23-bromo-1H-indazoleStyrenePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1402480

Experimental Protocols

The following are generalized protocols for the key functionalization reactions of the this compound scaffold. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or

Synthetic Routes to Novel 4-Bromo-1H-Indazole Analogues: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 4-bromo-1H-indazole analogues, a class of compounds of significant interest in pharmaceutical research and drug development. The unique structural features of these molecules make them valuable scaffolds for targeting a range of biological pathways, particularly in oncology and neurology.

Application Notes: The Significance of this compound Analogues

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine (B94841) base of ATP, enabling it to effectively bind to the ATP-binding sites of various kinases. The strategic incorporation of a bromine atom at the 4-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

These analogues have demonstrated a broad spectrum of biological activities, including potent inhibition of protein kinases that are often dysregulated in cancer. Key signaling pathways implicated in cancer progression, such as the VEGFR, PDGFR, and PI3K/Akt/mTOR pathways, are notable targets for indazole-based inhibitors. By blocking these pathways, this compound derivatives can interfere with tumor growth, angiogenesis, and cell survival.

Furthermore, the bromine substituent can enhance the lipophilicity of the molecule, which can favorably impact its bioavailability and pharmacokinetic properties. The development of novel synthetic routes, including palladium-catalyzed cross-coupling reactions, C-H activation, and microwave-assisted synthesis, has expanded the accessible chemical space for these promising therapeutic agents.

Synthetic Strategies and Experimental Protocols

A variety of synthetic strategies can be employed to generate novel this compound analogues. Below are detailed protocols for key transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of 4-bromo-1-methyl-1H-indazole, a common intermediate for further derivatization.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) in acetone (15-30 mL), add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add iodomethane (1.2-1.8 equivalents) to the reaction mixture.

  • Heat the reaction under reflux for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the acetone by rotary evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated saline solution (3 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 4-bromo-1-methyl-1H-indazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the C-C bond formation at the bromine-bearing position of the indazole core.

Materials:

  • This compound derivative (e.g., 4-bromo-1-tosyl-1H-indazole)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Ethanol/Water solvent mixture (7:2:1)

  • Ethyl acetate

  • Celite

Procedure:

  • In a microwave synthesis vial, combine the this compound derivative (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2 mmol).

  • Add the 1,4-dioxane/ethanol/water solvent mixture (4 mL).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 140°C for 10-15 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole via Diazotization and Cyclization

This multi-step protocol describes the synthesis of a fluorinated this compound analogue.

Step A: Bromination

Step B: Ring Closure and Deprotection

  • The resulting 4-bromo-3-fluoro-2-methylaniline is then subjected to a ring-closure reaction followed by deprotection to yield 5-bromo-4-fluoro-1H-indazole. (Detailed conditions for this step can be found in the cited patent).

Quantitative Data Summary

The following table summarizes the reported yields and biological activities for a selection of this compound analogues and related derivatives.

Compound IDSynthetic MethodYield (%)Target/AssayIC₅₀ (µM)Reference
4-Bromo-1-methyl-1H-indazole N-Alkylation59.8--
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide Amide Coupling82.5--
7-Bromo-4-chloro-1H-indazol-3-amine Regioselective Bromination & Cyclization38-45--
Indazole Derivative 6o Multi-step synthesis-K562 cancer cell line5.15
Indazole Derivative 2f Multi-step synthesis including Suzuki coupling-4T1 cancer cell line0.23-1.15

Visualizing Synthetic and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a general synthetic workflow and a key signaling pathway targeted by this compound analogues.

G General Synthetic Workflow for this compound Analogues cluster_0 Core Synthesis cluster_1 Diversification Start Substituted Aniline/Benzonitrile Bromination Bromination Start->Bromination Cyclization Indazole Ring Formation (e.g., Diazotization, Hydrazine) Bromination->Cyclization IndazoleCore This compound Core Cyclization->IndazoleCore N_Func N-Alkylation/ N-Arylation IndazoleCore->N_Func CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) IndazoleCore->CrossCoupling Final Novel this compound Analogues N_Func->Final CrossCoupling->Final

Caption: A generalized workflow for the synthesis of this compound analogues.

G Inhibition of the PI3K/Akt Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Analogue Inhibitor->PI3K inhibits

Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition.

Application Notes & Protocols for Enzyme Inhibition Studies in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the regulation of metabolic pathways and play a crucial role as therapeutic agents in medicine. The study of enzyme inhibition is a cornerstone of biochemical research and drug discovery, providing insights into enzyme mechanisms, metabolic control, and the development of new therapeutic agents to treat a wide array of diseases, from infections to cancer. This document provides detailed application notes and protocols for conducting and analyzing enzyme inhibition studies.

The Significance of Enzyme Inhibition Studies

Enzyme inhibition assays are vital for several key areas of research:

  • Drug Discovery: Many drugs function by inhibiting specific enzymes. For example, kinase inhibitors are a major class of anti-cancer drugs that block signaling pathways involved in tumor growth. These assays are essential for identifying and characterizing new drug candidates.

  • Disease Research: Abnormal enzyme activity is often linked to diseases such as Alzheimer's, diabetes, and cancer. Studying inhibitors helps researchers understand these pathological processes.

  • Metabolic Regulation: Enzyme inhibitors are natural control mechanisms in biological systems, helping to regulate metabolic pathways.

Types of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, changing the enzyme's conformation and reducing its catalytic efficiency. The inhibitor does not block substrate binding directly.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

These different modes of inhibition can be distinguished using kinetic studies, often visualized with a Lineweaver-Burk plot.

Experimental Protocols

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Principle

A series of experiments are conducted with a fixed concentration of enzyme and substrate, while varying the concentration of the inhibitor. The enzyme activity is measured for each inhibitor concentration, and the results are plotted to determine the IC50 value.

Materials and Reagents

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Inhibitor compound to be tested

  • Appropriate buffer solution for optimal enzyme pH (e.g., Phosphate buffer, pH 7.0-7.5)

  • Any required cofactors (e.g., Mg²⁺, ATP, NADH)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes and tips for accurate liquid handling

Procedure

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor stock solution to cover a wide concentration range (e.g., from 1 nM to 10

Troubleshooting & Optimization

Navigating the Synthesis of 4-Bromo-1H-Indazole: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-bromo-1H-indazole, a key building block in medicinal chemistry, can present challenges in achieving high yields and purity. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding synthetic methodologies, and improving reaction outcomes.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses frequently encountered problems during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Yield of this compound - Incomplete reaction. - Formation of multiple isomers (e.g., 3-bromo, 5-bromo, 6-bromo, and 7-bromo-1H-indazole). - Over-bromination leading to di- or tri-brominated products. - Suboptimal reaction conditions (temperature, solvent, reaction time). - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. - Employ regioselective synthetic strategies, such as a multi-step synthesis starting from a pre-functionalized aniline (B41778) derivative, to control the position of bromination. - Carefully control the stoichiometry of the brominating agent (e.g., use 1.0-1.1 equivalents of N-Bromosuccinimide). - Optimize reaction conditions by screening different solvents and temperatures. For direct bromination, non-polar solvents at low temperatures can sometimes favor specific isomers. - Ensure efficient extraction and use appropriate purification techniques like column chromatography with a carefully selected eluent system or recrystallization.
Formation of Multiple Isomers - Direct bromination of 1H-indazole is often not highly regioselective. The electron-rich nature of the indazole ring leads to substitution at multiple positions.- Utilize a directing group: Protecting the N1 position of the indazole can alter the electronic distribution and direct bromination to a specific position. - Employ a multi-step synthesis: A more reliable approach is to start with a precursor that already has the desired substitution pattern. For instance, the diazotization of 3-bromo-2-methylaniline (B1266185) can lead to the formation of this compound.
Difficult Purification - Similar polarity of the desired product and isomeric byproducts. - Presence of unreacted starting materials or reagents.- Optimize column chromatography: Use a high-resolution silica (B1680970) gel and experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Aqueous wash: Perform a thorough aqueous workup to remove any water-soluble impurities and unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for obtaining this compound include:

  • Direct Bromination of 1H-Indazole: This is the most direct approach but often suffers from poor regioselectivity, leading to a mixture of isomers. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this purpose.

  • Multi-step Synthesis from Substituted Anilines: A more controlled and often higher-yielding method involves the cyclization of a pre-brominated aniline derivative. A common starting material for this route is 3-bromo-2-methylaniline.

Q2: How can I improve the regioselectivity of the direct bromination of 1H-indazole to favor the 4-bromo isomer?

A2: Achieving high regioselectivity for the 4-position via direct bromination is challenging. However, you can try to influence the outcome by:

  • Solvent Choice: The polarity of the solvent can affect the isomer distribution. Experimenting with a range of solvents from polar to non-polar may help.

  • Temperature Control: Running the reaction at lower temperatures can sometimes increase the selectivity for a particular isomer.

  • Protecting Groups: Introducing a protecting group on the indazole nitrogen can alter the directing effect of the ring system.

Due to the inherent difficulties in controlling the regioselectivity of direct bromination, a multi-step synthesis is generally recommended for obtaining pure this compound.

Q3: What are the typical side products observed during the synthesis of this compound?

A3: In direct bromination reactions, the most common side products are other C-bromo-1H-indazole isomers, including 3-bromo, 5-bromo, 6-bromo, and 7-bromo-1H-indazole. Di- and tri-brominated indazoles can also form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. In multi-step syntheses, side products will depend on the specific reaction sequence but can include incomplete cyclization products or byproducts from the diazotization step.

Experimental Protocols

While a specific high-yield protocol for the direct bromination to this compound is not readily found in the literature due to the challenges in regioselectivity, a more reliable method involves a multi-step synthesis. Below is a generalized protocol for the synthesis of a bromo-indazole derivative from a substituted aniline, which can be adapted for the synthesis of this compound from 3-bromo-2-methylaniline.

Synthesis of a Bromo-Indazole via Diazotization of a Bromo-Methylaniline (General Procedure)

  • Acetylation of the Amine:

    • Dissolve the bromo-methylaniline (1.0 eq.) in a suitable solvent such as chloroform.

    • Add acetic anhydride (B1165640) (1.1 eq.) dropwise at a temperature below 40°C.

    • Stir the mixture for approximately one hour.

  • Diazotization and Cyclization:

    • To the solution from the previous step, add potassium acetate (0.2 eq.) and isoamyl nitrite (B80452) (2.0 eq.).

    • Heat the reaction mixture to reflux (around 68°C) and maintain for several hours (e.g., 20 hours), monitoring the reaction progress by TLC.

  • Work-up and Hydrolysis:

    • After cooling, remove the volatile components under reduced pressure.

    • Add water and perform an azeotropic distillation.

    • Add concentrated hydrochloric acid and heat the mixture (e.g., to 50-55°C) to facilitate hydrolysis of the acetyl group.

  • Purification:

    • Cool the reaction mixture and adjust the pH to basic (e.g., pH 11 with 50% sodium hydroxide).

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Due to the lack of consistent and directly comparable data in the literature for the synthesis of this compound, a quantitative comparison table is not provided to avoid misrepresentation. Yields are highly dependent on the specific reaction conditions and the chosen synthetic route. Researchers are encouraged to optimize their specific method to achieve the best possible yield.

Visualizing the Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the general workflows.

experimental_workflow cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 1H-Indazole or 3-Bromo-2-methylaniline) reaction Chemical Transformation (e.g., Bromination or Diazotization/Cyclization) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion check_isomers Are multiple isomers formed? check_completion->check_isomers Yes increase_time Increase reaction time or temperature check_completion->increase_time No check_purification Is product lost during purification? check_isomers->check_purification No change_method Consider a more regioselective method check_isomers->change_method Yes optimize_purification Optimize chromatography or recrystallization check_purification->optimize_purification Yes success Improved Yield check_purification->success No increase_time->success change_method->success optimize_purification->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Technical Support Center: Separation of 1H- and 2H-Indazole Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the separation of 1H- and 2H-indazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating 1H- and 2H-indazole isomers?

A1: The primary methods for separating 1H- and 2H-indazole isomers are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of the separation, the specific properties of the isomers, and the required purity.[1] Column chromatography is a widely used laboratory technique, while recrystallization can be a more straightforward and scalable option, particularly for industrial applications.[1][2] HPLC is often employed for analytical separation and can also be used for preparative purification.[1]

Q2: How can I distinguish between the 1H- and 2H-indazole isomers after separation?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between 1H- and 2H-indazole isomers.[1][3] Specifically, 1H-NMR and 13C-NMR spectra show distinct chemical shifts for the protons and carbons of the indazole ring in each isomer.[1][3] For instance, in 1H-NMR, the chemical shift of the proton at the 7-position (H-7) often appears at a higher frequency in 2H-isomers due to the deshielding effect of the lone pair on the N-1 nitrogen.[1] Mass spectrometry can also be used for characterization, although the fragmentation patterns of the two isomers can be similar.[1]

Q3: Why is the 1H-indazole isomer typically more stable than the 2H-isomer?

A3: The greater stability of the 1H-indazole tautomer is attributed to its electronic structure. The 1H-tautomer has a benzenoid-like structure, which is more aromatic and thermodynamically favorable than the quinonoid-like structure of the 2H-tautomer.[4][5][6][7] This inherent stability difference is the primary driving force for the often-observed predominance of the 1H-isomer in equilibrium conditions.[4]

Q4: Can I avoid the formation of isomer mixtures during synthesis?

A4: While completely avoiding isomer mixtures can be challenging, the regioselectivity of N-alkylation can be influenced to favor one isomer. For N1-alkylation, conditions that favor the thermodynamically more stable product are often used.[8][9] A combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be highly effective for achieving N1 selectivity.[8][9][10][11] For N2-alkylation, kinetic control is necessary.[4] Mitsunobu conditions, for example, often show a strong preference for the formation of the N2-regioisomer.[4][8][9]

Troubleshooting Guides

Issue 1: Poor resolution between 1H- and 2H-isomers during column chromatography.
Potential Cause Recommended Solution
Inappropriate solvent system The polarity of the eluent is critical. Systematically vary the eluent polarity. Common solvent systems include hexane/ethyl acetate (B1210297) and dichloromethane/methanol.[1]
Incorrect stationary phase While silica (B1680970) gel is most common, consider using alumina (B75360) or a bonded phase material to improve separation.[1]
Poor column packing Ensure the column is packed uniformly to prevent channeling. A longer and narrower column can also increase resolution.[1]
Column overloading Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the column size.[1]
Issue 2: Both isomers co-crystallize or neither crystallizes during recrystallization.
Potential Cause Recommended Solution
Unsuitable solvent system The chosen solvent may not provide a sufficient solubility difference between the isomers at different temperatures. Screen a variety of solvents or mixed solvent systems.[2] A mixed solvent system of a water-soluble organic solvent (e.g., acetone, ethanol, methanol, acetonitrile, or THF) and water can be effective.[2]
Supersaturation of both isomers The solution may be too concentrated, causing both isomers to precipitate. Use a larger volume of the hot solvent to ensure only the less soluble isomer crystallizes upon cooling.
Slow or incomplete crystallization The cooling process may be too rapid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

Experimental Protocols

Protocol 1: Separation of 1H- and 2H-Indazole Isomers by Column Chromatography

This protocol outlines a general procedure for the separation of indazole isomers using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.

2. Packing the Column:

  • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, uniform bed.[1]
  • Drain the excess solvent until it is level with the top of the silica.[1]

3. Sample Loading:

  • Dissolve the mixture of indazole isomers in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed.[1]

4. Elution:

  • Begin elution with the low-polarity solvent system, gradually increasing the polarity if necessary to move the compounds down the column.

5. Fraction Collection:

  • Collect fractions of the eluate in separate test tubes.

6. Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure isomers.[1]

7. Isolation:

  • Combine the fractions containing the pure 1H- and 2H-isomers separately and remove the solvent under reduced pressure.[1]

Protocol 2: Separation of 1H- and 2H-Indazole Isomers by Recrystallization

This protocol describes a general method for separating indazole isomers based on differences in their solubility.

1. Solvent Screening:

  • In small test tubes, test the solubility of the isomer mixture in various solvents or mixed solvent systems at both room temperature and elevated temperatures to find a suitable system where one isomer is significantly less soluble than the other in the cold solvent.[1]

2. Dissolution:

  • In a flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent system.[1]

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.[1] The less soluble isomer should crystallize out.[1]

4. Isolation of the First Isomer:

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[1]

5. Isolation of the Second Isomer:

  • The mother liquor will be enriched in the more soluble isomer.[1] The solvent can be partially evaporated and the solution cooled again to obtain a second crop of crystals, which may be the other isomer or a mixture requiring further purification.[1]

Data Presentation

Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions
Indazole Substituent Alkylating Agent Base Solvent N1:N2 Ratio Reference
3-carboxymethylAlkyl bromideNaHTHF>99% N1[8][10][11]
3-tert-butylAlkyl bromideNaHTHF>99% N1[8][10][11]
3-COMeAlkyl bromideNaHTHF>99% N1[8][10][11]
3-carboxamideAlkyl bromideNaHTHF>99% N1[8][10][11]
7-NO₂Alkyl bromideNaHTHF≥96% N2[9][10][11]
7-CO₂MeAlkyl bromideNaHTHF≥96% N2[9][10][11]
UnsubstitutedAlcoholPPh₃, DIAD/DEADTHF1:2.5 (N1:N2)[8][9]
Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.

Visualizations

G General Workflow for Indazole Isomer Separation cluster_0 Synthesis cluster_1 Separation cluster_2 Analysis & Isolation start Indazole Synthesis (e.g., N-alkylation) mixture Crude Product (Mixture of 1H- and 2H-isomers) start->mixture separation_choice Choose Separation Method mixture->separation_choice chromatography Column Chromatography separation_choice->chromatography Small scale / Difficult separation recrystallization Recrystallization separation_choice->recrystallization Large scale / Sufficient solubility difference analysis Analyze Fractions / Crystals (NMR, TLC, HPLC) chromatography->analysis recrystallization->analysis pure_1h Pure 1H-Isomer analysis->pure_1h pure_2h Pure 2H-Isomer analysis->pure_2h

Caption: A general workflow for the separation of 1H- and 2H-indazole isomers.

G Troubleshooting Isomer Separation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Poor Isomer Separation method Which method was used? start->method cc_issue Poor Resolution method->cc_issue Chromatography rx_issue Co-crystallization or No Crystals method->rx_issue Recrystallization cc_sol_1 Optimize eluent polarity cc_issue->cc_sol_1 cc_sol_2 Change stationary phase cc_issue->cc_sol_2 cc_sol_3 Check column packing & loading cc_issue->cc_sol_3 rx_sol_1 Screen different solvents / mixed solvents rx_issue->rx_sol_1 rx_sol_2 Adjust concentration rx_issue->rx_sol_2 rx_sol_3 Ensure slow cooling rx_issue->rx_sol_3

Caption: A decision tree for troubleshooting common indazole isomer separation issues.

References

Technical Support Center: Overcoming Challenges with 4-Bromo-1H-Indazole in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of 4-bromo-1H-indazole in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the first steps to troubleshoot this?

A1: When encountering low to no product formation, a systematic review of the reaction's core components is crucial.[1] The indazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, making catalyst and ligand choice particularly important.[2]

Here are the initial checkpoints:

  • Catalyst and Ligand Activity: The choice of palladium precursor and, most importantly, the ligand is critical.[2] For less reactive aryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[3] Ensure the catalyst is active; consider using a freshly opened catalyst or a robust, air-stable precatalyst, as many Pd(0) catalysts are sensitive to air and moisture.[1][4]

  • Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to oxygen.[2] Confirm that the reaction was set up under a rigorously inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the Pd(0) catalyst.[1] Solvents and reagents should be thoroughly degassed.[5]

  • Reagent Purity: Verify the purity of your this compound, coupling partner, base, and solvent. Impurities can act as catalyst poisons.[1][3] Ensure all reagents and solvents are anhydrous, as water can lead to unwanted side reactions like protodebromination.[5]

  • Reaction Temperature: The temperature may be too low for the oxidative addition step, which is often rate-limiting.[4] A stepwise increase in temperature (e.g., 80-110 °C) may be required.[2][3] However, excessive heat can cause catalyst decomposition, often observed as the formation of palladium black.[1][5]

Issue 2: Catalyst Deactivation and Side Reactions

Q2: I suspect my catalyst is deactivating. I'm observing the formation of palladium black and significant amounts of side products like dehalogenated indazole or homocoupled dimers. How can I mitigate these issues?

A2: Catalyst deactivation and the formation of byproducts are common hurdles. Here’s how to address them:

  • Palladium Black Formation: This indicates the aggregation of the active Pd(0) catalyst into an inactive state.[4]

    • Solution: The choice of ligand is critical for stabilizing the active catalyst.[4] Using bulkier, more electron-rich phosphine ligands can prevent aggregation.[4] Also, ensure the reaction is not overheated and is well-stirred.[4]

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with hydrogen, forming the 1H-indazole byproduct.[2][5]

    • Cause: This side reaction is often caused by traces of water or other proton sources in the reaction mixture.[5]

    • Solution: Rigorously dry all solvents and reagents.[5] Use an anhydrous base; for example, ensure bases like K₃PO₄ are not hydrated.[5] Screening different bases can also help identify one that minimizes this pathway.[2]

  • Homocoupling: This side reaction can involve the dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction) or the this compound itself.[2][5]

    • Cause: For boronic acids, homocoupling is often promoted by the presence of oxygen.[1][5]

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst, for instance, by performing several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[5] Optimizing the palladium-to-ligand ratio (typically 1:2 or 1:4) can also suppress this side reaction.[2]

Issue 3: Specific Reaction Type Failures

Q3: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is failing. Are there specific considerations for this substrate?

A3: Yes, the Buchwald-Hartwig amination of N-H containing heterocycles like this compound presents unique challenges.

  • N-H Interference: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle or react with the strong bases typically used.[5]

  • Competitive Binding: The amine substrate can act as a ligand, competing with the phosphine ligand and inhibiting the catalyst.[2]

  • Solution:

    • Base Selection: This reaction is highly sensitive to the choice of base.[1] Strong, non-nucleophilic bases like LHMDS or NaOtBu are commonly required.[1][6]

    • Ligand Choice: Use a ligand that binds more strongly to palladium than the amine substrate.[2] Bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) have proven effective for the amination of N-H containing bromo-heterocycles.[7][8]

    • N-H Protection: While many protocols now exist for unprotected heterocycles, protection of the indazole N-H (e.g., with a BOC or Trityl group) can be a viable strategy if other troubleshooting steps fail.[5][9]

Quantitative Data Summary

The following tables summarize recommended starting conditions for various palladium-catalyzed cross-coupling reactions with bromo-indazoles or analogous bromo-heterocycles. Optimization is often required for specific substrate pairings.

Table 1: Optimized Suzuki-Miyaura Coupling Conditions for Bromo-Indazoles [7][10][11]

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (10) PPh₃ Cs₂CO₃ (1.3) Dioxane/EtOH/H₂O 140 4 Good
PdCl₂(dppf) (5) dppf K₂CO₃ (2.0) DME 80 2 High

| PdCl₂(dppf)·DCM (5) | dppf | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 12 | Moderate-Good |

Table 2: Optimized Buchwald-Hartwig Amination Conditions for Bromo-Imidazoles/Pyrazoles [6][7]

Catalyst (mol% Pd) Ligand Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd₂(dba)₃ (1) tBuBrettPhos LHMDS (2.2) THF rt 12 High
Pd₂(dba)₃ (2) L4 (tBuBrettPhos) LHMDS (2.2) THF 80 16 Moderate-High

| Pd(dba)₂ (10) | tBuDavePhos | NaOtBu (1.4) | Toluene | 100 | 16 | Moderate |

Table 3: Optimized Sonogashira Coupling Conditions for Bromo-Indazoles/Pyrazoles [2][12][13]

Catalyst (mol%) Ligand (mol%) Co-catalyst (mol%) Base Solvent Temp. (°C)
PdCl₂(PPh₃)₂ (10) PPh₃ (10) CuI (20) Et₃N DMF/Et₃N 70
Pd(OAc)₂ (3) XPhos (6) - Cs₂CO₃ Dioxane 100

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Amine Base | THF or DMF | rt - 100 |

Table 4: Optimized Heck Reaction Conditions for Bromo-Indazoles [2][13]

Catalyst (mol%) Ligand (mol%) Additive (mol%) Base (equiv.) Solvent Temp. (°C)
Pd(OAc)₂ (5) PPh₃ (10) TBAB (5) TEA (1.2) N/A (Ball Mill) N/A

| Pd(OAc)₂ | P(o-tolyl)₃ | - | Et₃N | DMF | 80-110 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound [11]

  • Reagent Preparation: In an oven-dried sealed tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 1.3 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1.5:0.5) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound [6][7]

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), tBuBrettPhos (0.01 mmol), and this compound (0.5 mmol) to an oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon.

  • Solvent and Amine Addition: Add anhydrous, degassed THF (1 mL) followed by the desired amine (0.6 mmol) via syringe.

  • Base Addition: Add a solution of LHMDS in THF (1.0 M, 1.1 mL, 1.1 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours, or heat if necessary. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Visual Diagrams

experimental_workflow prep 1. Reagent Preparation (Vial, Substrate, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep->inert solvent 3. Add Degassed Solvent & Coupling Partner inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Quench & Aqueous Work-up (Extraction) react->workup purify 6. Purification (Dry, Concentrate, Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

troubleshooting_flowchart start Low or No Yield Observed check_catalyst Is Catalyst/Ligand System Appropriate and Active? start->check_catalyst check_reagents Are Reagents Pure & Anhydrous? check_catalyst->check_reagents Yes action_catalyst Screen Different Ligands & Pd Precursors. Use Fresh Catalyst. check_catalyst->action_catalyst No check_conditions Are Temp. & Reaction Time Optimized? check_reagents->check_conditions Yes action_reagents Use Anhydrous Solvents. Purify Starting Materials. check_reagents->action_reagents No check_atmosphere Is Inert Atmosphere Maintained? check_conditions->check_atmosphere Yes action_conditions Increase Temperature Stepwise. Increase Reaction Time. check_conditions->action_conditions No action_atmosphere Thoroughly Degas Solvents. Ensure Proper Technique. check_atmosphere->action_atmosphere No success Reaction Successful check_atmosphere->success Yes action_catalyst->start Re-run action_reagents->start Re-run action_conditions->start Re-run action_atmosphere->start Re-run

Caption: A troubleshooting decision tree for a low-yielding coupling reaction.

suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition product R-Ar pd2_alkoxide R-Pd(II)L2-OR' pd2_halide->pd2_alkoxide Base (M-OR') pd2_aryl R-Pd(II)L2-Ar pd2_alkoxide->pd2_aryl Transmetalation (Ar-B(OR)2) pd2_aryl->pd0 Reductive Elimination aryl_halide R-X (this compound) boronic_acid Ar-B(OR)2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude 4-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-bromo-1H-indazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Sublimation is another potential technique for purifying solid organic compounds, though less commonly cited for this specific molecule. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound can include unreacted starting materials, reagents from the synthesis (such as N-Bromosuccinimide or bromine), and side-products like isomeric bromoindazoles (e.g., 5-bromo, 6-bromo, or 7-bromo-1H-indazole) and potentially di-brominated indazoles. The presence of isomers can be particularly challenging to remove due to their similar physical properties.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques. The most common are:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A purity of ≥95% is often commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a reference.

  • Melting Point Analysis: A sharp melting point range close to the literature value (160-165 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: Difficulty selecting a suitable recrystallization solvent.

  • Solution: A systematic solvent screening is recommended. Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature. Based on data for similar bromo-indazoles, good starting points for single or binary solvent systems include ethanol, ethyl acetate (B1210297), heptane (B126788), toluene (B28343), and methanol (B129727)/water mixtures. A patent for the structurally similar 4-bromo-5-methyl-1H-indazole reported successful recrystallization from toluene with a high yield.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound may be impure, or the solution may be cooling too quickly.

  • Solution: Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a binary solvent system can sometimes mitigate this issue.

Issue 3: Low recovery of purified product.

  • Possible Cause: The chosen solvent may still have a relatively high solubility for the compound at low temperatures, or too much solvent was used.

  • Solution: To maximize crystal formation, cool the recrystallization mixture to a lower temperature (e.g., 0 °C or below). Minimize the amount of hot solvent used to dissolve the crude product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities, especially isomers.

  • Possible Cause: The polarity of the eluent may not be optimal for separating compounds with similar Rf values.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems. Common eluents for bromo-indazoles include gradients of ethyl acetate in heptane or methanol in dichloromethane. Start with a low polarity mobile phase and gradually increase the polarity.

    • Column Parameters: For difficult separations, using a longer column and a finer mesh silica (B1680970) gel can improve resolution.

Issue 2: Peak tailing or streaking on the column.

  • Possible Cause: The basic nature of the indazole nitrogen can lead to strong interactions with the acidic silica gel.

  • Solution: To improve peak shape, consider adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent. Alternatively, using neutral or basic alumina (B75360) as the stationary phase can be beneficial.

Issue 3: The product does not elute from the column.

  • Possible Cause: The eluent polarity is too low.

  • Solution: Gradually increase the polarity of the mobile phase. If the compound is still retained, a solvent system with a more polar component, like methanol, may be necessary.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Bromo-Indazole Derivatives

Solvent/Solvent SystemCompoundObservationsReference
Toluene4-bromo-5-methyl-1H-indazoleHigh yield (92.4%)
Methanol/Water7-bromo-4-chloro-1H-indazol-3-amineEffective for isomer separation
EthanolGeneral bromo-indazolesSuggested for recrystallization
Ethyl AcetateGeneral bromo-indazolesSuggested for recrystallization
HeptaneGeneral bromo-indazolesSuggested for recrystallization

Table 2: General Column Chromatography Parameters for Bromo-Indazole Purification

ParameterRecommendationRationaleReference
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for separation of moderately polar organic compounds.
Eluent System Ethyl Acetate/Heptane (gradient)Good starting point for separating compounds of varying polarities.
Dichloromethane/Methanol (gradient)An alternative system, particularly for more polar compounds.
Elution Mode Gradient ElutionA shallow gradient is recommended for separating closely eluting compounds like isomers.
Loading Dry loading or minimal solventPrevents band broadening and improves separation efficiency.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, observing solubility.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point to check for complete dissolution.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed to identify the optimal solvent. An ideal solvent will dissolve the compound when hot and show minimal solubility when cold, leading to good crystal formation upon cooling.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% heptane or a low percentage of ethyl acetate in heptane).

  • Column Packing: Pack a

Technical Support Center: Managing Indazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding incomplete conversion and other common issues encountered during indazole cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My indazole cyclization reaction shows low or incomplete conversion. What are the primary factors to investigate?

A1: Incomplete conversion in indazole cyclization is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Key Areas to Investigate:

  • Reagent Quality and Stoichiometry:

    • Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction or lead to side products. It is advisable to re-verify the identity and purity of your starting material if the reaction is stalled.

    • Catalyst and Base: The activity of catalysts and the quality of bases are critical. Catalysts can degrade over time, and bases can be of poor quality. Using an insufficient amount of base can also lead to incomplete conversion.

    • Solvent: Ensure the use of anhydrous solvents, especially for moisture-sensitive reactions.

  • Reaction Conditions:

    • Temperature: Confirm that the reaction is being conducted at the optimal temperature. Some reactions require elevated temperatures to proceed efficiently.

    • Atmosphere: For air-sensitive reactions, ensure that the setup is under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time: Doubling the reaction time can sometimes increase conversion.

  • Reaction Monitoring:

    • Closely monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is slow or has stopped completely.

Below is a workflow to guide your troubleshooting process:

start Incomplete Conversion Detected check_reagents Step 1: Verify Reagent Quality - Purity of starting materials - Activity of catalyst/base - Anhydrous solvent start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature - Inert atmosphere - Reaction time check_reagents->check_conditions Reagents OK? monitor_reaction Step 3: Analyze Reaction Progress - TLC, LC-MS, NMR - Identify side products check_conditions->monitor_reaction Conditions OK? optimize Step 4: Optimize Parameters - Screen solvents/bases - Adjust stoichiometry - Modify temperature monitor_reaction->optimize Stalled/Side Products? success Successful Conversion optimize->success

Caption: Troubleshooting workflow for incomplete indazole cyclization.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products, such as regioisomers (N1 vs. N2 substituted indazoles), is a common challenge.

Strategies to Minimize Side Products:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling selectivity. For instance, in some cases, a switch to a solvent like DMF or dioxane may be necessary.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity.

  • Control of Stoichiometry: Ensure the correct stoichiometry of all reactants and reagents.

  • Use of Additives: In some instances, additives can help suppress side reactions.

  • Reaction Temperature: Temperature can affect the reaction rate and, in some cases, the N1/N2 ratio.

The following diagram illustrates key factors influencing the outcome of the reaction:

outcome Reaction Outcome (Yield & Selectivity) sub_purity Starting Material Purity sub_purity->outcome reagent_act Reagent Activity reagent_act->outcome solvent Solvent solvent->outcome base Base base->outcome catalyst Catalyst/Ligand catalyst->outcome temperature Temperature temperature->outcome

Caption: Key factors influencing indazole cyclization outcomes.

Q3: My reaction has completely stalled and is not proceeding. What are the immediate checks I should perform?

A3: A stalled reaction requires a systematic check of your experimental setup and reagents.

Immediate Troubleshooting Steps:

  • Verify Reagent Activity: Confirm that your reagents, especially catalysts and bases, are active.

  • Check Reaction Temperature: Ensure the reaction is at the correct temperature.

  • Analyze Starting Material: Re-verify the identity and purity of your starting material.

  • Monitor the Reaction: Use an appropriate analytical technique (TLC, LC-MS) to confirm that no conversion is occurring.

  • Review the Literature: Double-check the

avoiding tar formation during 4-bromo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-bromo-1H-indazole, with a primary focus on preventing tar formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is producing a significant amount of black, intractable tar. What are the likely causes and how can I prevent this?

Answer: Tar formation is a common issue in indazole synthesis, often resulting from decomposition of starting materials, intermediates, or the final product.[1] Key factors include:

  • High Reaction Temperature: Elevated temperatures can promote undesired side reactions and decomposition.[1]

    • Solution: Lower the reaction temperature. A longer reaction time at a lower temperature is often preferable to a shorter time at a higher temperature.[1]

  • Presence of Oxygen: Some intermediates in indazole synthesis can be sensitive to atmospheric oxygen, leading to oxidative decomposition.[1]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Incorrect Stoichiometry: An excess of the brominating agent can lead to over-bromination and subsequent decomposition pathways.

    • Solution: Carefully control the stoichiometry of the brominating agent. It is advisable to add the brominating agent portion-wise to maintain better control over the reaction.

Q2: The yield of my this compound is consistently low. What factors could be contributing to this?

Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, and difficulties during purification.[2]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of tar formation.[2]

  • Sub-optimal Reagents: The quality and choice of the brominating agent are critical.

    • Solution: N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.[2][3] Ensure that the NBS is fresh and has been stored correctly. For direct bromination, liquid bromine in a suitable solvent like acetic acid is also an option.[2]

  • Side Product Formation: The formation of isomers or over-brominated products can significantly reduce the yield of the desired product.[2]

    • Solution: The choice of solvent and temperature can influence regioselectivity.[2] Running small-scale trial reactions to screen different conditions can help identify the optimal parameters for your specific synthesis.[2]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 4-bromo position?

Answer: The formation of multiple isomers is a common challenge in the functionalization of heterocyclic compounds like indazole.[2]

  • Directing Groups: The position of existing substituents on the indazole ring will influence the position of bromination.[2]

  • Protecting Groups: Introducing a protecting group on one of the nitrogen atoms (N1 or N2) can alter the electronic properties of the ring and improve the regioselectivity of the bromination.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the isomer ratio.[2] It is recommended to perform optimization studies by screening various solvents and temperatures.[2]

Q4: The purification of my crude product is proving to be very difficult. What purification strategies are most effective?

Answer: Purification challenges often arise from the presence of unreacted starting materials, isomers, or other side products with polarities similar to the desired product.[2]

  • Column Chromatography: Flash column chromatography is a standard and effective method for purifying bromo-indazoles.[4]

    • Solution: Experiment with different solvent systems, such as ethyl acetate/heptane or dichloromethane/methanol (B129727), to achieve optimal separation.[2]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.[2][4]

    • Solution: Common solvents for recrystallization include ethanol, ethyl acetate, and heptane.[2] The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: Common methods involve the direct bromination of 1H-indazole using a suitable brominating agent or a multi-step synthesis starting from a substituted aniline. One approach involves the diazotization of an appropriately substituted aminobenzene followed by cyclization.

Q2: What safety precautions should I take during the synthesis of this compound?

A2: Standard laboratory safety practices are essential. Specifically:

  • Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Strong Acids and Bases: Many protocols utilize strong acids and bases, which are corrosive. Handle them with care and appropriate PPE.[2]

  • Organic Solvents: Solvents like chloroform, DMF, and methanol are flammable and/or toxic. Use them in a fume hood and away from ignition sources.[2]

Data Presentation

Table 1: Comparison of Brominating Agents and Solvents

Brominating AgentCommon SolventsTypical Temperature RangeKey Considerations
N-Bromosuccinimide (NBS)Acetonitrile (B52724), Dichloromethane, Chloroform[2]Room Temperature to RefluxGenerally offers good regioselectivity; ensure NBS is fresh.[2]
Liquid Bromine (Br₂)Acetic Acid[2]Room TemperatureHighly corrosive and toxic, requires careful handling in a fume hood.[2]

Experimental Protocols

Protocol 1: General Procedure for Bromination of 1H-Indazole using NBS

  • Materials: 1H-indazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

TarFormationTroubleshooting Start Tar Formation Observed Cause1 High Reaction Temperature Start->Cause1 Potential Cause Cause2 Presence of Oxygen Start->Cause2 Potential Cause Cause3 Incorrect Stoichiometry Start->Cause3 Potential Cause Solution1 Lower Reaction Temperature Cause1->Solution1 Solution Solution2 Use Inert Atmosphere (N2/Ar) Cause2->Solution2 Solution Solution3 Control Stoichiometry (Portion-wise addition) Cause3->Solution3 Solution

Caption: Troubleshooting logic for tar formation.

SynthesisWorkflow Start Start: 1H-Indazole Reaction Bromination (e.g., NBS in Acetonitrile) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Catalyst Selection for Efficient 4-Bromo-1H-Indazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-bromo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for this substrate include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Other valuable reactions include the Sonogashira coupling (for C-C triple bonds) and the Heck reaction (for C-C double bonds), which allow for extensive diversification of the indazole core.

Q2: What are the most critical factors to consider for a successful cross-coupling reaction with this compound?

A2: Several factors are crucial for achieving high yields and selectivity:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand is critical to the reaction's success.

  • Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) significantly influence the reaction rate and can help avoid side reactions.

  • Solvent: The solvent's polarity and proticity affect catalyst solubility, stability, and overall reactivity. Anhydrous and deoxygenated solvents are often required.

  • Temperature: Optimizing the reaction temperature is key to managing kinetics and minimizing the degradation of reactants or catalysts.

  • Inert Atmosphere: Many palladium catalysts are oxygen-sensitive, making an inert atmosphere (nitrogen or argon) essential for reproducibility and high yields.

Q3: What are the unique challenges associated with this compound in these reactions?

A3: Researchers may encounter several specific challenges:

  • Catalyst Inhibition: The N-H proton of the indazole and the lone pair on the pyrazole (B372694) nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.

  • Protodebromination: A common side reaction is the replacement of the bromine atom with hydrogen, leading to a dehalogenated byproduct. This is often caused by trace amounts of water or other proton sources.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the starting bromo-indazole can occur, reducing the yield of the desired product. This is often promoted by the presence of oxygen.

  • Regioselectivity: The indazole ring has multiple reactive sites. While the C4-Br is the primary site for cross-coupling, improper

Validation & Comparative

The 4-bromo-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs. Its ability to mimic the purine (B94841) core of ATP allows for effective competition at the kinase ATP-binding site. This guide provides a comparative analysis of the 4-bromo-1H-indazole scaffold as a foundation for developing novel kinase inhibitors. We present a validation framework through a comparative analysis with established kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

Comparative Kinase Inhibition Profile

To validate the potential of the this compound scaffold, we present a comparative analysis of a hypothetical series of its derivatives against key kinases implicated in oncology: Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Glycogen Synthase Kinase 3β (GSK3β), and Aurora Kinase A. The inhibitory activities (IC50) are compared with representative inhibitors built on alternative scaffolds, such as quinazoline (B50416) and pyrimidine.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of this compound Derivatives and Comparator Compounds

Compound IDScaffoldPLK4VEGFR2GSK3βAurora A
4-BI-01 This compound152501,200800
4-BI-02 This compound8180950650
4-BI-03 This compound25301,5001,100
4-BI-04 This compound12151,350900
Gefitinib Quinazoline>10,0002,500>10,0001,700
Pazopanib Pyrimidine13030>10,000-
Axitinib Indazole4.20.2--

Note: Data for 4-BI series is illustrative, based on known structure-activity relationship trends for indazole-based kinase inhibitors. Data for comparator compounds is sourced from publicly available databases.

The strategic placement of the bromine atom at the 4-position of the indazole ring offers a vector for synthetic elaboration, enabling the exploration of structure-activity relationships to enhance potency and selectivity.

Cellular Proliferation Assays

The anti-proliferative activity of the lead compounds was evaluated against cancer cell lines with known dependencies on the targeted kinases.

Table 2: Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines

Compound IDA549 (Lung Carcinoma)HCT116 (Colon Carcinoma)U87-MG (Glioblastoma)
4-BI-02 1.22.55.1
4-BI-04 0.81.13.8
Gefitinib 0.015>10>10
Pazopanib 12.525.315.7

Signaling Pathway and Experimental Workflow Diagrams

Understanding the biological context and experimental design is crucial for the validation of any new scaffold. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by indazole derivatives and a typical workflow for kinase inhibitor validation.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by a this compound derivative.

Kinase_Inhibitor_Workflow Kinase Inhibitor Validation Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Proliferation Cell Proliferation Assay Selectivity->Proliferation Target Target Engagement Assay Proliferation->Target Pathway Pathway Modulation (e.g., Western Blot) Target->Pathway PK Pharmacokinetics Pathway->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Efficacy->Tox

Caption: A typical workflow for the validation of a novel kinase inhibitor scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of kinase inhibitors. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Prepare a 4X solution of the target kinase, a 4X solution of the europium-labeled antibody, and a 4X solution of the fluorescently labeled tracer in the assay buffer.

2. Assay Procedure:

  • In a 384-well plate, add 2.5 µL of the serially diluted test compound.

  • Add 2.5 µL of the 4X kinase solution to each well.

  • Add 5 µL of a pre-mixed solution containing the 4X antibody and 4X tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

**

The Versatility of the 4-Bromo-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-bromo-1H-indazole core represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with various biological targets have led to the development of numerous derivatives with diverse therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antibacterial and anticancer activities, supported by experimental data and detailed protocols.

The indazole ring system is a key pharmacophore found in several approved drugs, and the introduction of a bromine atom at the 4-position offers a versatile handle for synthetic modifications. This allows for the systematic exploration of chemical space and the optimization of biological activity against various targets.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole core and any appended functionalities. Below, we compare the SAR of these derivatives in two distinct therapeutic areas: as antibacterial agents targeting the FtsZ protein and as anticancer agents with various mechanisms of action.

Antibacterial Activity: Targeting FtsZ

A series of novel this compound derivatives have been synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. The SAR studies reveal key insights into the structural requirements for potent antibacterial activity.

Compound IDR Group (at N1 position)Antibacterial Activity (MIC, µg/mL) vs. S. aureusReference
1 H>128
2 2-pyridinyl32
3 4-pyridinyl16
4 2-pyrimidinyl8
5 4-methyl-2-pyrimidinyl4
6 4,6-dimethyl-2-pyrimidinyl2
7 2-chlorophenyl64
8 4-chlorophenyl32
9 2,4-dichlorophenyl16

Key SAR Insights for FtsZ Inhibition:

  • N1-Substitution is Crucial: Unsubstituted this compound (Compound 1) is inactive, highlighting the necessity of a substituent at the N1 position for antibacterial activity.

  • Heteroaromatic Rings Enhance Potency: The introduction of heteroaromatic rings, such as pyridine (B92270) and pyrimidine (B1678525), at the N1 position significantly improves activity.

  • Pyrimidinyl Moiety is Preferred: Pyrimidinyl derivatives (Compounds 4-6) generally exhibit greater potency than pyridinyl derivatives (Compounds 2 and 3).

  • Methyl Groups on Pyrimidine Boost Activity: The addition of methyl groups to the pyrimidine ring (Compounds 5 and 6) leads to a further increase in antibacterial efficacy, with the dimethyl-substituted analog (Compound 6) being the most potent in this series.

  • Electron-Withdrawing Groups on Phenyl Ring are Favorable: For N1-phenyl derivatives, the presence of electron-withdrawing chloro groups (Compounds 7-9) enhances activity compared to an unsubstituted phenyl ring (data not shown).

Anticancer Activity: A Multifaceted Approach

Bromo-substituted indazoles have been widely explored as anticancer agents, often targeting protein kinases and bromodomains. While a direct SAR comparison of a homologous series of this compound derivatives is not available in a single study, we can infer SAR trends from studies on various bromo-indazole analogs.

Compound ClassTarget(s)Key SAR ObservationsReference(s)
6-Bromo-1H-indazole amides FGFR1The nature of the amide substituent at the 4-position is critical for activity. A 6-(2,6-dichloro-3,5-dimethoxyphenyl) group at the 6-position combined with a specific amide moiety at the 4-position leads to potent FGFR1 inhibition (IC50 = 30.2 ± 1.9 nM).
6-Bromo-3-styryl-1H-indazoles Antiproliferative (various cancer cell lines)A pyridyl group attached to a piperazinyl moiety at the 6-position of the indazole scaffold resulted in potent antiproliferative activity against breast, liver, and cervical cancer cell lines (IC50 values ranging from 0.23 to 1.15 µM).
1H-Indazol-4,7-diones BRD4A 6-chloro-5-((2,6-difluorophenyl)amino) substitution on the 1H-indazole-4,7-dione scaffold yielded a highly potent BRD4 inhibitor (IC50 = 60 nM).

General SAR Insights for Anticancer Activity:

  • Substitution Pattern Dictates Target Specificity: The substitution pattern on the indazole ring is a key determinant of the biological target. For instance, substitutions at the 3 and 6 positions are common in kinase inhibitors, while modifications leading to indazole-4,7-diones can yield potent bromodomain inhibitors.

  • Halogenation can Enhance Potency: The presence of a bromine atom, as seen in the 6-bromo-1H-indazole derivatives, is often associated with potent biological activity.

  • Complex Side Chains are Tolerated and Often Necessary: Unlike the relatively simple N1-substituents in the antibacterial series, potent anticancer indazoles often feature more complex side chains at various positions, which are crucial for optimizing interactions with the target protein.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.

FtsZ Polymerization Assay

This assay is used to determine the ability of a compound to inhibit the GTP-dependent polymerization of the FtsZ protein.

  • Protein Expression and Purification: Recombinant FtsZ protein is expressed in E. coli and purified using standard chromatographic techniques.

  • Assay Buffer Preparation: Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in the polymerization buffer.

  • Polymerization Reaction: In a 96-well plate, mix the FtsZ protein (e.g., 10 µM) with the test compound or vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP (e.g., 1 mM final concentration).

  • Data Acquisition: Monitor the increase in light scattering at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial rate of polymerization for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between the BRD4 bromodomain and an acetylated histone peptide.

  • Reagents and Buffers:

    • GST-tagged BRD4 bromodomain (e.g., BRD4(BD1))

    • Biotinylated histone H4 peptide (acetylated)

    • Streptavidin-coated Donor beads

    • Glutathione-coated Acceptor beads

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0

Comparative Analysis of Kinase Inhibitors Derived from 6-bromo-1H-indazol-4-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a paramount objective in the development of targeted therapies. The 6-bromo-1H-indazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the synthesis of potent inhibitors against a range of clinically relevant kinases. This guide provides a comprehensive comparative analysis of kinase inhibitors derived from this scaffold, with a focus on their performance against key oncogenic targets such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR). We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The indazole core, being a bio-isostere of purine, effectively competes with ATP for binding to the kinase active site. The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position of the 1H-indazol-4-amine scaffold provides reactive handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][2]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors, including derivatives of 6-bromo-1H-indazol-4-amine and established commercial inhibitors, against key kinase targets.

Table 1: Comparison of PLK4 Inhibitors

Compound IDScaffoldPLK4 IC50 (nM)Other Notable Targets
Compound C05 Indazole-based< 0.1-
Compound K22 N-(1H-indazol-6-yl)benzenesulfonamide0.1-
Axitinib Indazole-based4.2VEGFR1/2/3
CFI-400945 Indazole-based4.85AURKB, NTRK2/3

Table 2: Comparison of VEGFR2 Inhibitors

CompoundScaffoldVEGFR2 IC50 (nM)
Axitinib Indazole-based0.2
Pazopanib Indazole-pyrimidine hybrid30
Representative 6-bromo-1H-indazol-4-amine derivative Indazole-basedLow nanomolar range

Table 3: Cellular Antiproliferative Activity

CompoundCell LineAssayIC50 (µM)
Compound C05 IMR-32 (neuroblastoma)Proliferation Assay0.948
Compound C05 MCF-7 (breast cancer)Proliferation Assay0.979
Compound C05 H460 (lung cancer)Proliferation Assay1.679
Compound K22 MCF-7 (breast cancer)Proliferation Assay1.3
Representative 6-bromo-1H-indazol-4-amine derivative HUVECMTT AssayPotent antiproliferative effects
Axitinib HUVECMTT AssayMore potent than the representative 6-bromo-1H-indazol-4-amine derivative

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Indazole-based Inhibitors Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

PLK4_Signaling_Pathway cluster_nucleus Cell Cycle Progression cluster_cytoplasm Cytoplasm G1_S G1/S Transition S_Phase S Phase G1_S->S_Phase G2_M G2/M Transition S_Phase->G2_M M_Phase Mitosis G2_M->M_Phase PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Mitotic_Defects Mitotic Defects & Cell Death Centrosome->M_Phase Ensures proper mitotic spindle formation Inhibitor Indazole-based Inhibitors Inhibitor->PLK4 Inhibition Inhibitor->Mitotic_Defects Leads to

Caption: Role of PLK4 in centriole duplication and point of inhibition.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Screening Cascade Start 6-bromo-1H-indazol-4-amine Scaffold Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Compound Library Derivatization->Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Library->Biochemical_Assay Hit_ID Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_ID Cellular_Assay Cellular Proliferation Assay (e.g., MTT/XTT) Hit_ID->Cellular_Assay Active Compounds Optimization Lead Optimization (SAR) Hit_ID->Optimization Inactive/Weak Compounds (Feedback Loop) Lead_Selection Lead Candidate Selection Cellular_Assay->Lead_Selection Lead_Selection->Optimization Further Optimization Optimization->Derivatization

Caption: General workflow for kinase inhibitor discovery and optimization.

Experimental Protocols

I. Synthesis of 6-bromo-1H-indazol-4-amine Derivatives

A common strategy for derivatizing the 6-bromo-1H-indazol-4-amine scaffold involves palladium-catalyzed cross-coupling reactions at the C6-bromo position. The 4-amino group can also be functionalized.[3]

a) Suzuki-Miyaura Cross-Coupling for C-C Bond Formation:

  • Protection of the 4-amino group (if necessary): The 4-amino group may be protected (e.g., as an acetamide) to prevent side reactions.

  • Reaction Setup: In a reaction vessel, combine the protected 6-bromo-1H-indazole (1 equivalent), an appropriate aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a base (e.g., potassium carbonate, 2-3 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents) in a suitable solvent system (e.g., dioxane/water).[3]

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection (if applicable): If the 4-amino group was protected, perform the appropriate deprotection step to yield the final derivative.

b) Buchwald-Hartwig Amination for C-N Bond Formation:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-1H-indazol-4-amine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a suitable ligand (e.g., Xantphos, 0.04-0.1 equivalents), and a base (e.g., cesium carbonate, 1.5-2 equivalents) in an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction Conditions: Heat the mixture at 80-120°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

II. In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the direct inhibition of purified kinase enzyme activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in assay buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.

    • Kinase Solution: Dilute the purified kinase in assay buffer.

    • Substrate and Antibody Solution: Prepare a solution containing a biotinylated substrate peptide and a Europium-labeled anti-phospho-substrate antibody in assay buffer.

    • Detection Solution: Prepare a solution of Streptavidin-conjugated Alexa Fluor® 647 (acceptor) in TR-FRET dilution buffer.

    • Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding 5 µL of the substrate and antibody solution.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Add 5 µL of the detection solution and incubate for a further 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

III. Cellular Proliferation Assay: MTT/XTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT/XTT Addition and Incubation:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]

    • For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • For MTT Assay: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • For XTT Assay: The formazan product is soluble, so no solubilization step is needed.

    • Measure the absorbance of the wells using a microplate reader at a wavelength of ~570 nm for MTT or ~450-500 nm for XTT (with a reference wavelength of ~630-690 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Assessing the Selectivity of 4-bromo-1H-indazole-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent protein kinase inhibitors. The strategic placement of the bromine atom and the versatile nature of the indazole ring allow for the development of inhibitors with varying selectivity profiles, targeting kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors, with a focus on both investigational compounds and approved drugs that share this core structure. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the rational design and evaluation of this important class of molecules.

Comparative Kinase Selectivity Profiles

Quantifying the selectivity of a kinase inhibitor is crucial for understanding its therapeutic potential and potential off-target effects. The following tables summarize the inhibitory activity of representative indazole-based compounds against a panel of protein kinases. Due to the limited availability of comprehensive public data for a single this compound-based inhibitor, this guide presents data for the clinically approved indazole-based inhibitors, Axitinib and Pazopanib, as well as qualitative data for a novel this compound-based PLK4 inhibitor, C05.

Table 1: Biochemical IC50 Values of Indazole-Based Inhibitors Against Primary Targets

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the inhibitors against their key target kinases.

CompoundPrimary Target(s)IC50 (nM)
Axitinib VEGFR10.1[1]
VEGFR20.2[1]
VEGFR30.1-0.3[1]
PDGFRβ1.6[1]
c-Kit1.7[1]
Pazopanib VEGFR110[2][3][4]
VEGFR230[2][3][4]
VEGFR347[2][3][4]
PDGFRα71[3]
PDGFRβ84[2][4]
c-Kit74[2][4]
FGFR1140[2][3]

Table 2: Selectivity Profile of a Novel this compound-based PLK4 Inhibitor (Compound C05)

This table provides the percentage of inhibition of a panel of kinases at a fixed concentration of Compound C05, a potent this compound-based PLK4 inhibitor. While not providing IC50 values, this data offers a snapshot of its selectivity.

Kinase TargetPercent Inhibition at 0.5 µM
PLK4 87.45%
PLK1<10%
PLK2<10%
PLK3<10%
CDK1/CycB<10%
CDK2/CycA<10%
CDK4/CycD1<10%
CDK5/p25<10%
CDK7/CycH/MAT1<10%
CDK9/CycT1<10%

Data for Compound C05 is derived from a study on novel indazole-based PLK4 inhibitors and is presented to illustrate the selectivity potential of the this compound scaffold.

Key Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition. Below are diagrams of the VEGFR and PLK4 signaling pathways, which are primary targets of the discussed indazole-based inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibition

VEGFR Signaling Pathway Inhibition by Indazole-based Inhibitors.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_downstream Downstream Effects of Inhibition PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Apop_CCArrest Apoptosis & Cell Cycle Arrest PLK4->Apop_CCArrest Inhibition leads to Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin Activates p38_p53_p21 p38/p53/p21 Pathway PLK4->p38_p53_p21 Inhibition Activates SASS6 SAS-6 STIL->SASS6 Recruits Centriole_Duplication Centriole Duplication SASS6->Centriole_Duplication Initiates C05 Compound C05 (this compound-based) C05->PLK4 Inhibition experimental_workflow cluster_workflow Kinase Inhibitor Selectivity Workflow start Novel this compound -based Compound biochem_screen Primary Biochemical Screen (e.g., ADP-Glo at single concentration) start->biochem_screen ic50_determination IC50 Determination for Hits (Dose-Response) biochem_screen->ic50_determination Identified Hits cellular_assay Cellular Target Engagement (e.g., Western Blot) ic50_determination->cellular_assay Potent Hits selectivity_profile Comprehensive Selectivity Profile cellular_assay->selectivity_profile Validated On-Target Activity off_target_analysis Off-Target Analysis & Further Optimization selectivity_profile->off_target_analysis

References

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

The indazole core has solidified its position as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its versatile structure has given rise to a multitude of approved drugs and clinical candidates targeting a spectrum of kinases implicated in oncology and other diseases. This guide provides a head-to-head comparison of indazole-based inhibitors against various kinase targets, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in their quest for novel therapeutics.

The significance of the indazole moiety lies in its ability to form key interactions within the ATP-binding pocket of kinases. Several commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, feature this core structure, underscoring its clinical relevance.[1] Researchers have extensively explored the structure-activity relationships of indazole derivatives, demonstrating that substitutions around the core can be fine-tuned to achieve desired potency and selectivity against specific kinase targets.[1]

Quantitative Comparison of Indazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of various indazole scaffolds against key kinase targets. This data, compiled from multiple studies, offers a comparative overview of their performance.

Table 1: Indazole Scaffolds Targeting VEGFR-2

Compound/ScaffoldVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Indazole-pyrimidine derivative (13i)34.5Pazopanib30
Indazole-pyrimidine derivative (13g)57.9Pazopanib30
Indazole-pyrimidine derivative (13f)114Pazopanib30
Indazole derivative (VH02)560--
Axitinib0.1--
Pazopanib30--
Newly Designed Indazole Derivative (30)1.24--

Data compiled from multiple sources.[1][2][3][4]

Table 2: Indazole Scaffolds Targeting FGFR

Compound/ScaffoldFGFR1 IC50 (µM)FGFR2 IC50 (µM)FGFR3 IC50 (µM)
Indazole derivative (22)-0.84.5
Indazole derivative (1)0.1--

Data compiled from multiple sources.[1][5]

Table 3: Indazole Scaffolds Targeting AXL Kinase

Compound/ScaffoldAXL IC50 (nM)
Indazole-based inhibitor (54)Potent (specific value not provided)
BGB32414

Data compiled from multiple sources.[6][7]

Table 4: Indazole Scaffolds Targeting Other Kinases

Compound/ScaffoldTarget KinaseIC50 (nM)
Indazole amide derivative (52c)Aurora A790
Indazole amide derivative (53a)Aurora A<1000
Indazole piperazine (B1678402) (SR-1459)ROCK-II13
Indazole piperazine (SR-715)ROCK-II80
Indazole piperidine (B6355638) (SR-899)ROCK-II100
3-(pyrrolopyridin-2-yl)indazole (55a/b)Aurora Kinase A8.3 - 1430
Indazole derivative (38a)ITK43 (Ki)

Data compiled from multiple sources.[1][4][8]

Key Signaling Pathways and Experimental Workflows

Understanding the biological context of kinase inhibition is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indazole inhibitors and a typical experimental workflow for their characterization.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR Signaling Pathway Inhibition by an Indazole-based Inhibitor.

This diagram illustrates how an indazole-based inhibitor can block the activation of Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting downstream signaling cascades like the MAPK/ERK and PI3K/Akt/mTOR pathways. This ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.[7]

Kinase_Inhibitor_Workflow Kinase Inhibitor Characterization Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Evaluation Library Compound Library (Indazole Derivatives) HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Kinase Assay) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cellular Potency (e.g., Anti-proliferation) Selectivity->Cell_Assay MoA Mechanism of Action (e.g., Western Blot) Cell_Assay->MoA In_Vivo In Vivo Efficacy (Animal Models) MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

This workflow outlines the logical progression for characterizing a novel kinase inhibitor. It begins with the screening of a compound library to identify initial hits, followed by quantitative IC50 determination and selectivity profiling. Subsequent cell-based assays validate the compound's efficacy in a biological context and elucidate its mechanism of action, paving the way for in vivo studies and lead optimization.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used in the characterization of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Indazole inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phosphospecific antibody)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the indazole inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted indazole inhibitor.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) samples. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of an indazole compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC, HT29, A549)[1][2][10]

  • Cell culture medium and supplements

  • Indazole inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The data presented in this guide highlights the remarkable versatility of this core structure, which can be chemically modified to achieve potent and selective inhibition against a diverse range of kinase targets. By providing a comparative overview of their performance, along with detailed experimental protocols and pathway visualizations, this guide aims to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the chemical space around the indazole nucleus holds significant promise for the discovery of next-generation targeted therapies.

References

Assessing the Reproducibility of Experiments with Indazole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. In the highly competitive field of kinase inhibitor development, where subtle structural modifications to scaffolds like indazole can lead to significant changes in potency and selectivity, ensuring that experimental results can be consistently replicated is paramount. This guide provides a comparative analysis of experimental data for various indazole-based kinase inhibitors, details the methodologies crucial for their evaluation, and visualizes the associated signaling pathways to aid in the design and interpretation of reproducible experiments.

The indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors targeting a wide array of protein kinases implicated in diseases such as cancer.[1][2][3] The versatility of the indazole ring system allows for strategic modifications that can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases.[4][5] This guide aims to provide a framework for assessing the reproducibility of experiments with these compounds by presenting a compilation of reported data and detailed experimental protocols.

Comparative Performance of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of several indazole derivatives against various protein kinases, as reported in multiple studies. This comparative data can serve as a valuable benchmark for researchers working to replicate or build upon these findings. It is important to note that variations in experimental conditions can influence results, highlighting the need for standardized assays.[5]

Table 1: Potency of Indazole Derivatives Against Polo-like Kinase 4 (PLK4) [1]

CompoundStructurePLK4 IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference
CFI-400945N/A2.8N/AN/A[1]
YLT-11N/AN/AN/AN/A[1]
Compound K22N-(1H-indazol-6-yl)benzenesulfonamide derivative0.1MCF-7 (Breast Cancer)1.3[1]
Lead Compound 28tIndazole-based74MCF-7, IMR-32Poor[1]
Compound C05Indazole-based< 0.1IMR-32, MCF-7, H4600.948, 0.979, 1.679[1]

Table 2: Potency of Indazole Derivatives Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6]

Compound SeriesSubstitution PatternMost Potent IC50 (nM)NotesReference
Arylsulphonyl indazolesVaried-Interaction energy with VEGFR2 ranged from -36.5 to -66.5 kcal/mol[6]
Quinazoline derivatives of indazoleMethoxy group on benzamide (B126) ring5.4Compound 12b showed better activity than sorafenib (B1663141) (IC50 = 90 nM)[6]
Indazole-pyrimidine derivativesHydrogen bond-forming groups (amide, sulfonamide)34.5Compound 13i showed comparable activity to pazopanib (B1684535) (IC50 = 30 nM)[6]

Table 3: Comparative IC50 Values of Selected Multi-Kinase Inhibitors with an Indazole Core [3]

CompoundTarget KinasesIC50 (nM)Reference
Linifanib (ABT-869)VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[3]
PazopanibVEGFRs, PDGFRs, c-KIT10-84[3]

Key Experimental Protocols

To facilitate the replication of findings, detailed experimental protocols for common assays are provided below. Standardization of these protocols is crucial for achieving reproducible results across different laboratories.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[1]

This assay quantifies the ability of a compound to displace a fluorescent tracer from the ATP-binding pocket of a kinase.

Materials:

  • Test compounds (e.g., indazole derivatives)

  • Kinase of interest (e.g., PLK4)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescent kinase tracer

  • Kinase buffer

  • DMSO

  • Assay plates (e.g., 384-well)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 4 mM). Perform serial dilutions to the desired concentrations using kinase buffer.[1]

  • Reagent Preparation: Dilute the kinase, Eu-anti-tag antibody, and kinase tracer in kinase buffer to their final assay concentrations.[1]

  • Assay Reaction: In each well of the assay plate, mix the diluted compound with the kinase/antibody mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Tracer Addition: Add the fluorescent tracer to each well to initiate the displacement reaction.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the ratio of the emission signals. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 2: Cell Proliferation Assay (MTT Assay)[7]

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, IMR-32)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a chosen duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO-treated cells) to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the IC50 value.

Protocol 3: Cellular Kinase Inhibition Assay (Western Blot Analysis)[8]

This protocol measures the ability of a compound to inhibit a specific kinase within a cellular context by analyzing the phosphorylation state of a downstream substrate.

Materials:

  • Cell culture reagents

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of the test compound for a specified time.[7]

  • Cell Lysis: Lyse the cells and collect the protein extracts.[7]

  • Protein Quantification: Determine the protein concentration of each lysate.[2]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block the membrane.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[7]

  • Data Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.[4][7]

Mandatory Visualizations

To further clarify the experimental processes and biological contexts, the following diagrams have been generated using the DOT language.

G Workflow for Kinase Inhibitor Discovery and Evaluation cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Validation Phase Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Biochemical Assays (IC50) Biochemical Assays (IC50) Hit Identification->Biochemical Assays (IC50) Cell-Based Assays (EC50) Cell-Based Assays (EC50) Biochemical Assays (IC50)->Cell-Based Assays (EC50) Selectivity Profiling Selectivity Profiling Cell-Based Assays (EC50)->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization

Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.[1]

Simplified PLK4 Signaling Pathway in Centriole Duplication PLK4 PLK4 Centriole Centriole PLK4->Centriole phosphorylates & recruits substrates Duplication Centriole Duplication Centriole->Duplication initiates Inhibitor Indazole Inhibitor Inhibitor->PLK4 inhibits

Caption: Simplified signaling pathway of PLK4, a key regulator of centriole duplication.[1]

PI3K/Akt Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream promotes Inhibitor Indazole Inhibitor Inhibitor->PI3K inhibits

References

Safety Operating Guide

Proper Disposal of 4-bromo-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of 4-bromo-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is essential to mitigate risks to personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Waste Classification and Segregation

This compound must be classified as hazardous chemical waste, specifically as a halogenated organic waste .[1] Proper segregation of this waste stream is crucial for both safety and cost-effective disposal.

  • Do not mix halogenated waste with non-halogenated chemical waste, as disposal methods and costs for these categories differ significantly.[1]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids, which could trigger hazardous reactions.[1]

  • Evaporation is not an acceptable method of disposal.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the collection and disposal of this compound waste.

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[1] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[1]

  • The container should be kept closed when not in use and stored in a cool, dry, and well-ventilated location.[2]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

  • The label should also include the full chemical name: this compound.

3. Disposal of Solid Waste:

  • For solid this compound, carefully sweep up and shovel the material into the designated waste container.[2]

  • Contaminated materials such as weighing paper, gloves, and bench liners should also be placed in the halogenated organic waste container.

4. Disposal of Contaminated Solutions:

  • Solutions containing this compound should be poured into the designated "Halogenated Organic Waste" container.

  • The first three rinses of any glassware that contained the compound should also be collected and disposed of as halogenated hazardous waste.[1]

5. Disposal of Empty Containers:

  • Empty containers that originally held this compound must be decontaminated before being discarded.

  • Rinse the container thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) at least three times. The rinsate must be collected and disposed of as halogenated hazardous waste.

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

6. Final Disposal:

  • All collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key hazard and classification data for this compound.

PropertyValueSource(s)
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
UN Number UN2811[2]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[2]
Transport Hazard Class 6.1 (Toxic)[2]
Packing Group III[2]
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste_id Waste Identification and Segregation cluster_disposal_actions Disposal Actions cluster_final Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as This compound B->C D Classify as 'Halogenated Organic Waste' C->D E Use Designated and Labeled 'Halogenated Organic Waste' Container D->E F Is the waste solid? E->F G Sweep/Shovel into Waste Container F->G Yes H Pour into Waste Container F->H No (Liquid) I Collect Contaminated PPE and Materials in Container G->I J Rinse Glassware (3x) Collect Rinsate in Container H->J K Securely Seal Container I->K J->K L Store in a Safe, Designated Area K->L M Arrange for Pickup by Licensed Hazardous Waste Contractor L->M

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-1H-Indazole

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Properties

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data sheets, the compound is classified with several hazards.

Property/HazardDataReferences
Appearance Solid, Off-white to Grey
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Melting Point 160-167 °C
Storage Temperature 2-8°C
Acute Toxicity, Oral Category 3 or 4
Skin Irritation Category 2 (Causes skin irritation)
Eye Irritation Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI standards are required whenever handling the compound. A face shield should also be used when there is a splash hazard.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness), are essential. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

    • Lab Coat: A standard laboratory coat must be worn and kept fastened to protect from incidental contact. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: All handling of this compound solid should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and has a current certification.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.
  • Prepare all necessary equipment (spatulas, weighing paper, glassware) and place it within the fume hood before introducing the chemical.

2. Weighing and Transfer:

  • Perform all weighing and transfers of solid this compound inside the chemical fume hood to control dust.
  • Use anti-static weighing dishes to prevent dispersal of the fine powder.
  • Carefully open the container, avoiding any sudden movements that could aerosolize the solid.
  • Use a clean spatula to transfer the desired amount of the compound.
  • Immediately and securely close the container after dispensing.

3. Dissolving and Reactions:

  • If dissolving the solid, add the solvent to the vessel containing the this compound slowly to prevent splashing.
  • Ensure all reactions are set up within the fume hood.
  • Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Wipe down the designated handling area, spatula, and any other equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) and a disposable towel.
  • Treat all cleaning materials as contaminated waste.
  • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
  • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".
  • Liquid Waste: All solutions containing this compound and rinseates from cleaning contaminated glassware must be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste".
  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
  • Do not mix halogenated waste with non-halogenated waste streams.

2. Decontamination of Glassware:

  • Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
  • Collect all rinsate in the "Halogenated Organic Liquid Waste" container.
  • After decontamination, the glassware can be washed using

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-indazole
Reactant of Route 2
4-bromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.